5-Fluorouracil-13C4,15N2
Description
BenchChem offers high-quality 5-Fluorouracil-13C4,15N2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluorouracil-13C4,15N2 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C4H3FN2O2 |
|---|---|
Molecular Weight |
136.035 g/mol |
IUPAC Name |
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChI Key |
GHASVSINZRGABV-ZFJHNFROSA-N |
Isomeric SMILES |
[13CH]1=[13C]([13C](=O)[15NH][13C](=O)[15NH]1)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F |
Origin of Product |
United States |
A Guide to Isotopic Labeling: Understanding the Molecular Weight Difference Between 5-FU and 5-Fluorouracil-¹³C₄,¹⁵N₂
Introduction: The Power of Stable Isotope Labeling in Quantitative Bioanalysis
In the landscape of modern drug development and clinical research, the precise quantification of therapeutic agents in complex biological matrices is paramount. This necessity drives the adoption of highly sensitive and specific analytical techniques, with liquid chromatography-mass spectrometry (LC-MS) standing out as a gold standard. A cornerstone of achieving high accuracy and precision in LC-MS-based quantification is the use of stable isotope-labeled internal standards (SIL-IS). This guide delves into the fundamental principles of SIL-IS by examining the molecular weight difference between the widely used anticancer drug 5-Fluorouracil (5-FU) and its stable isotope-labeled analogue, 5-Fluorouracil-¹³C₄,¹⁵N₂. Understanding this difference is key to appreciating the profound impact of isotopic labeling on analytical robustness and data reliability.
Molecular Architecture: 5-Fluorouracil and its Isotopically Labeled Counterpart
5-Fluorouracil, a synthetic pyrimidine analogue, functions as an antimetabolite, interfering with DNA synthesis to exert its cytotoxic effects against cancer cells. Its molecular formula is C₄H₃FN₂O₂.[1]
To create a suitable internal standard for quantitative analysis, a stable isotope-labeled version of 5-FU is synthesized. In the case of 5-Fluorouracil-¹³C₄,¹⁵N₂, four Carbon-12 atoms are replaced with the heavier, non-radioactive Carbon-13 isotope (¹³C), and the two Nitrogen-14 atoms are substituted with the heavier Nitrogen-15 isotope (¹⁵N). This deliberate and precise alteration of the isotopic composition is the foundation of its utility as an internal standard.
Dissecting the Molecular Weight Difference: A Quantitative Comparison
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The key to understanding the mass difference between 5-FU and its labeled counterpart lies in the differing atomic masses of the isotopes.
| Isotope | Standard Atomic Weight (amu) |
| Carbon-12 (¹²C) | 12.000000 |
| Carbon-13 (¹³C) | 13.003355 |
| Nitrogen-14 (¹⁴N) | 14.003074 |
| Nitrogen-15 (¹⁵N) | 15.000109 |
Note: Atomic weights are based on the most abundant isotopes and are expressed in atomic mass units (amu).
The molecular weight of standard 5-Fluorouracil (C₄H₃FN₂O₂) is approximately 130.08 g/mol .[1][2][3][4][5] In contrast, the molecular weight of 5-Fluorouracil-¹³C₄,¹⁵N₂ is approximately 136.08 g/mol .[] This results in a nominal mass difference of 6 Da.
The calculation for this difference is as follows:
-
Contribution from Carbon Isotopes: 4 x (¹³C - ¹²C) = 4 x (13.003355 - 12.000000) = 4.01342 amu
-
Contribution from Nitrogen Isotopes: 2 x (¹⁵N - ¹⁴N) = 2 x (15.000109 - 14.003074) = 1.99407 amu
-
Total Mass Difference: 4.01342 + 1.99407 = 6.00749 amu
This calculated difference aligns with the observed nominal mass difference and is the critical feature that allows a mass spectrometer to differentiate between the analyte (5-FU) and the internal standard (5-Fluorouracil-¹³C₄,¹⁵N₂).
The Significance of the Mass Shift in LC-MS Bioanalysis
The introduction of stable isotopes creates a compound that is chemically identical to the analyte of interest but physically distinct in its mass. This unique property is leveraged in quantitative LC-MS workflows.
-
Co-elution and Ionization Equivalence: Since the isotopic labeling does not significantly alter the physicochemical properties of the molecule, both 5-FU and 5-Fluorouracil-¹³C₄,¹⁵N₂ will co-elute from the liquid chromatography column and exhibit nearly identical ionization efficiencies in the mass spectrometer's ion source. This ensures that any variations in sample preparation, injection volume, or instrument response will affect both the analyte and the internal standard to the same extent.
-
Mass-Based Differentiation: The mass spectrometer can easily distinguish between the two compounds based on their mass-to-charge ratio (m/z). This allows for the simultaneous detection and quantification of both the native drug and its labeled internal standard.
-
Accurate Quantification: By adding a known concentration of the SIL-IS to each sample, a ratio of the analyte's response to the internal standard's response can be calculated. This ratio is then used to determine the concentration of the analyte in the unknown sample by comparing it to a calibration curve generated from samples with known concentrations of the analyte and the same fixed concentration of the internal standard. This ratiometric approach corrects for variability throughout the analytical process, leading to highly accurate and precise results.
Visualizing the Molecular Distinction
The following diagram illustrates the structural similarity and the key difference in isotopic composition between 5-Fluorouracil and its labeled analogue.
Sources
Precision in Oncology: The Strategic Advantage of 13C4 15N2 5-Fluorouracil as an Internal Standard
[1]
Executive Summary
5-Fluorouracil (5-FU) remains a cornerstone of colorectal and gastrointestinal oncology.[1] However, its bioanalysis via LC-MS/MS is notoriously challenging due to its high polarity, rapid enzymatic degradation by dihydropyrimidine dehydrogenase (DPD), and susceptibility to severe matrix effects in plasma.[1]
This guide delineates the critical advantages of using the uniformly labeled stable isotope 13C4 15N2 5-FU (+6 Da) over traditional deuterated analogs or structural analogs (e.g., 5-Chlorouracil).[1] By replacing all carbon and nitrogen atoms with heavy isotopes, this internal standard (IS) achieves perfect chromatographic co-elution with the analyte while maintaining a mass shift sufficient to eliminate isotopic cross-talk.[1] This results in a self-validating analytical system capable of correcting for ion suppression in real-time, ensuring data integrity for Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies.[1]
Part 1: The Bioanalytical Challenge of 5-FU
To understand the solution, we must first quantify the problem.[1] 5-FU (C4H3FN2O2) presents a "Polarity Trap" in reverse-phase chromatography.[1]
The Matrix Effect Mechanism
In electrospray ionization (ESI), analytes compete for charge on the droplet surface.[1] Endogenous plasma components (phospholipids, salts) often co-elute with polar compounds like 5-FU, suppressing its ionization efficiency.[1]
-
The Risk: If the Internal Standard does not co-elute exactly with 5-FU, it experiences a different suppression environment.[1] The ratio of Analyte/IS becomes skewed, leading to quantitative errors.[1]
The Instability Factor
5-FU is rapidly metabolized.[1] In ex-vivo blood samples, DPD activity can continue, degrading 5-FU into Dihydrofluorouracil (DHFU).[1]
Part 2: The Isotope Dilution Advantage (13C4 15N2 vs. Deuterium)
Not all Internal Standards are created equal.[1] The choice of 13C4 15N2 (Uniformly Labeled) represents the gold standard for three mechanistic reasons.
Elimination of Isotopic Cross-Talk
The +6 Da mass shift is critical.[1]
-
The Problem: Natural 5-FU contains isotopes (13C, 15N, 18O) that create an "isotopic envelope" at M+1 and M+2.[1] If an IS is only +1 or +2 Da heavier (e.g., 15N2-5FU), the "tail" of the high-concentration drug signal can overlap with the IS channel.[1]
-
The Solution (+6 Da): The 13C4 15N2 label moves the IS mass to ~136 Da, completely clearing the M+2 envelope of the parent drug (~130 Da).[1] This allows for a "pure" signal even at high drug concentrations.[1]
Chromatographic Fidelity (The Deuterium Isotope Effect)
-
Deuterium (2H): Deuterium is slightly more lipophilic than Hydrogen.[1] On high-efficiency columns, deuterated standards often elute slightly earlier than the analyte.[1] This separation means the IS does not experience the exact same matrix suppression as the analyte.[1]
-
13C / 15N: These isotopes have virtually identical physicochemical properties to the natural isotopes.[1] 13C4 15N2 5-FU co-elutes perfectly with native 5-FU, ensuring it compensates for matrix effects at the exact millisecond of ionization.[1]
Stability (No H/D Exchange)
Deuterium on heteroatoms (N-H, O-H) can exchange with solvent protons (H/D exchange), causing the label to "disappear" during extraction.[1] The Carbon-13 and Nitrogen-15 atoms in the pyrimidine ring are covalently locked and non-exchangeable.[1]
Table 1: Comparative Performance of Internal Standards
| Feature | 5-Bromouracil / 5-Chlorouracil | Deuterated 5-FU (e.g., d3) | 13C4 15N2 5-FU |
| Type | Structural Analog | Stable Isotope (Partial) | Stable Isotope (Uniform) |
| Retention Time | Different from 5-FU | Slight Shift (Isotope Effect) | Identical (Co-elution) |
| Matrix Correction | Poor (Different ionization window) | Good | Excellent (Real-time) |
| Isotopic Overlap | None (Different molecule) | Potential (if only +1/+2 shift) | Zero (+6 Da shift) |
| Stability | High | Risk of H/D Exchange | Absolute |
Part 3: Experimental Protocol (Validated Workflow)
This protocol utilizes a Liquid-Liquid Extraction (LLE) optimized for polar pyrimidines, coupled with Negative Mode ESI.[1]
Reagents & Materials
-
Analyte: 5-Fluorouracil (Sigma-Aldrich).[1]
-
Internal Standard: 5-Fluorouracil (13C4, 15N2) - (e.g., Cambridge Isotope Laboratories or equivalent).[1]
-
Matrix: Human Plasma (K2EDTA).[1]
-
Extraction Solvent: Ethyl Acetate : Isopropanol (85:15 v/v).[1]
Step-by-Step Methodology
Step 1: IS Spiking (The Critical Control)
-
Prepare a working IS solution of 13C4 15N2 5-FU at 500 ng/mL in methanol.[1]
-
Add 20 µL of IS solution to 100 µL of plasma sample.[1]
-
Why: Adding IS before any other step ensures it tracks extraction efficiency and pipetting errors.[1]
Step 2: Protein Precipitation / Extraction [1]
-
Add 10 µL of 0.5 M Ammonium Acetate (buffers pH to stabilize extraction).[1]
-
Add 600 µL of Extraction Solvent (Ethyl Acetate:IPA 85:15).[1]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
Step 3: Concentration
-
Transfer the organic (upper) supernatant to a clean polypropylene tube.[1]
-
Evaporate to dryness under Nitrogen stream at 40°C.[1]
-
Reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid in Water).
Step 4: LC-MS/MS Parameters [1][2]
-
Column: Hypercarb (Porous Graphitic Carbon) or HILIC (e.g., Atlantis HILIC Silica).[1] Note: C18 often fails to retain 5-FU.[1]
-
Mobile Phase: Isocratic 95% Water (0.1% Formic Acid) / 5% Acetonitrile.[1]
-
Ionization: ESI Negative Mode (5-FU ionizes best by losing a proton at N1/N3).[1]
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-FU | 129.0 [M-H]- | 42.0 | -20 |
| 13C4 15N2 5-FU | 135.0 [M-H]- | 47.0 | -20 |
Part 4: Visualization of Workflow & Logic
Diagram 1: The Self-Validating Extraction Workflow
This diagram illustrates how the IS acts as a "tracer" throughout the physical processing of the sample.
Caption: The 13C4 15N2 IS is introduced before extraction, ensuring that any loss of analyte during LLE or suppression during Ionization is exactly mirrored by the IS.
Diagram 2: Metabolic Pathway & DPD Context
Understanding the metabolic instability of 5-FU highlights why accurate measurement is vital for determining DPD deficiency.[1]
Caption: 5-FU is rapidly catabolized by Dihydropyrimidine Dehydrogenase (DPD).[1] Low DPD activity leads to toxic accumulation of 5-FU.[1]
Part 5: Data Interpretation & Quality Control[1]
Calculation
Quantification is performed using the Area Ratio :
Acceptance Criteria (Bioanalytical Method Validation)
-
IS Response Variation: The IS peak area in samples should be within ±50% of the mean IS area in standards. A drastic drop indicates severe ion suppression or extraction failure.[1]
-
Retention Time: The retention time of 5-FU and 13C4 15N2 5-FU must match within ±0.05 minutes.
References
-
Beumer, J. H., et al. (2016).[1] "Therapeutic Drug Monitoring of 5-Fluorouracil: The Role of LC-MS/MS." Clinical Pharmacology & Therapeutics.
-
Cambridge Isotope Laboratories. (2023).[1] "Stable Isotope Standards for Mass Spectrometry in Clinical Research." Application Note.
-
Breda, M., & Barattè, S. (2010).[1] "Determination of 5-fluorouracil in human plasma by LC-MS/MS: Comparison of different internal standards." Analytical and Bioanalytical Chemistry, 397(3), 1191-1201.[1]
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.[1]
An In-depth Technical Guide to the Isotopic Purity and Enrichment of 5-Fluorouracil-¹³C₄,¹⁵N₂
Introduction: The Critical Role of Isotopic Fidelity in Quantitative Bioanalysis
5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors, functions as an antimetabolite by interfering with DNA and RNA synthesis.[1] Accurate quantification of 5-FU in biological matrices is paramount for therapeutic drug monitoring, pharmacokinetic (PK) studies, and understanding its metabolic fate.[2][3] Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as they co-elute with the analyte of interest, compensating for variations in sample preparation and instrument response.[3][4]
5-Fluorouracil-¹³C₄,¹⁵N₂ is a state-of-the-art internal standard for 5-FU quantification. Its utility, however, is directly contingent on its isotopic purity and the precise level of isotopic enrichment. This technical guide provides a comprehensive overview of the principles and methodologies for the rigorous assessment of these critical quality attributes. We will delve into the underlying causality of experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.
I. Defining the Core Concepts: Isotopic Purity vs. Chemical Purity and Isotopic Enrichment
A common point of confusion is the distinction between chemical and isotopic purity. For a SIL compound, these are distinct and equally important parameters.
-
Chemical Purity: This refers to the proportion of the material that is the chemical entity of interest, irrespective of its isotopic composition. Impurities are any other chemical compounds present. It is typically assessed by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) with UV detection. For 5-Fluorouracil-¹³C₄,¹⁵N₂, a chemical purity of ≥98% is standard.[5]
-
Isotopic Purity: This defines the percentage of the target molecule that contains the desired isotopic labels. In the context of 5-Fluorouracil-¹³C₄,¹⁵N₂, it is the percentage of 5-FU molecules that are indeed labeled with four ¹³C atoms and two ¹⁵N atoms.
-
Isotopic Enrichment: This is a measure of the abundance of a specific isotope at a particular atomic position within the labeled molecule.[6] For commercially available 5-Fluorouracil-¹³C₄,¹⁵N₂, typical enrichment levels are ≥99% for ¹³C and ≥98% for ¹⁵N at the labeled positions.[5][7] This means that at each of the four specified carbon positions, at least 99% of the atoms are ¹³C, and for the two nitrogen positions, at least 98% are ¹⁵N.
The synthesis of multi-labeled compounds, such as the chemical synthesis of ¹³C and ¹⁵N labeled pyrimidine nucleosides from labeled precursors like ¹³C-glucose and labeled nucleobases, is a complex process.[8][9] Minor amounts of unlabeled or partially labeled species are often unavoidable. Therefore, rigorous analytical characterization is essential to ensure the quality of the SIL standard.
II. Mass Spectrometry for Isotopic Purity and Enrichment Analysis
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for determining the isotopic distribution and enrichment of 5-Fluorouracil-¹³C₄,¹⁵N₂.[10]
The Causality Behind the Method: Resolving Isotopologues
The fundamental principle is the mass difference between the isotopes. ¹³C has a mass of 13.00335 Da, while ¹²C is 12.00000 Da. ¹⁵N has a mass of 15.00011 Da, and ¹⁴N is 14.00307 Da. A fully labeled 5-Fluorouracil-¹³C₄,¹⁵N₂ molecule will have a mass approximately 6 Da higher than its unlabeled counterpart. HRMS can resolve the different isotopologues (molecules with the same chemical formula but different isotopic composition) and their relative abundances.
Experimental Protocol: Isotopic Distribution Analysis by LC-HRMS
This protocol outlines a self-validating system for the determination of isotopic purity and enrichment.
-
Sample Preparation:
-
Prepare a stock solution of 5-Fluorouracil-¹³C₄,¹⁵N₂ in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions to assess instrument linearity.
-
Prepare a similar set of solutions for unlabeled 5-Fluorouracil.
-
-
Chromatographic Separation:
-
Utilize a reversed-phase HPLC or UHPLC system to ensure the separation of 5-FU from any potential chemical impurities.
-
A C18 column is commonly used.[11]
-
The mobile phase can consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution is often employed.
-
-
Mass Spectrometry Analysis:
-
Employ a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire data in full scan mode in negative electrospray ionization (ESI), as 5-FU readily forms a [M-H]⁻ ion.[1]
-
Ensure the mass resolution is sufficient to separate the isotopic peaks.
-
-
Data Analysis and Enrichment Calculation:
-
Step 1: Analyze the Unlabeled Standard. Acquire the mass spectrum of the unlabeled 5-FU. This will show the natural isotopic distribution of carbon and nitrogen, with the monoisotopic peak ([¹²C₄H₃F¹⁴N₂O₂-H]⁻) being the most abundant, followed by smaller M+1 and M+2 peaks.
-
Step 2: Analyze the Labeled Standard. Acquire the mass spectrum of the 5-Fluorouracil-¹³C₄,¹⁵N₂. The most abundant peak should correspond to the fully labeled molecule ([¹³C₄H₃F¹⁵N₂O₂-H]⁻).
-
Step 3: Correct for Natural Isotope Abundance. The measured isotopic distribution of the labeled compound includes contributions from the natural abundance of isotopes in the unlabeled portion. This contribution must be subtracted. A case study by Almac provides a detailed workflow for this correction.[11]
-
Step 4: Calculate Isotopic Enrichment. After correction, the isotopic enrichment can be calculated by comparing the peak areas of the different isotopologues. The percentage of the fully labeled species relative to the sum of all isotopic species (fully labeled, partially labeled, and unlabeled) gives the isotopic purity. The enrichment at each position can be inferred from the distribution of partially labeled species.
-
Data Presentation: Isotopic Distribution of 5-Fluorouracil
| Isotopologue | Theoretical Mass (Da) | Expected Relative Abundance (for 99% ¹³C, 98% ¹⁵N enrichment) |
| Unlabeled (M+0) | 129.01 | Very Low |
| M+1 | 130.01 | Low |
| M+2 | 131.01 | Low |
| M+3 | 132.01 | Low |
| M+4 | 133.01 | Low |
| M+5 | 134.01 | Low |
| Fully Labeled (M+6) | 135.02 | > 95% |
Note: The exact relative abundances will depend on the precise enrichment levels and can be calculated using isotope distribution calculators.[12][13]
Mandatory Visualization: Mass Spectrometry Workflow
Caption: Workflow for Isotopic Purity and Enrichment Analysis by LC-HRMS.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Verification
NMR spectroscopy offers an orthogonal approach to MS for determining isotopic enrichment and provides site-specific information that is difficult to obtain by other methods.[14]
The Causality Behind the Method: Nuclear Spin and Chemical Environment
¹³C and ¹⁵N are spin-½ nuclei, making them NMR-active. The incorporation of these isotopes into the 5-FU molecule leads to predictable changes in the NMR spectra:
-
¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, the four labeled carbons will give rise to intense signals. The chemical shifts are characteristic of the carbon's chemical environment.[15] The presence of adjacent ¹⁵N and ¹⁹F nuclei will cause splitting of the ¹³C signals into doublets due to J-coupling, providing direct evidence of labeling at specific positions.
-
¹⁵N NMR: Direct detection of ¹⁵N is possible but often suffers from low sensitivity. However, with high enrichment levels, a ¹⁵N spectrum can be acquired.[16] The two labeled nitrogen atoms will show distinct chemical shifts.
-
¹⁹F NMR: The fluorine atom in 5-FU provides a sensitive NMR probe. The ¹⁹F signal will be split by the adjacent labeled ¹³C atoms, providing further confirmation of labeling.[17]
Experimental Protocol: Quantitative NMR Analysis
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the 5-Fluorouracil-¹³C₄,¹⁵N₂ standard (typically 5-30 mg for ¹³C NMR).[18]
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆) in a high-precision NMR tube.[14] Ensure complete dissolution.
-
Add a known amount of an internal standard for quantification if required.
-
-
NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Use a pulse sequence with a sufficient relaxation delay to ensure accurate signal integration.
-
Acquire a ¹⁵N NMR spectrum. Due to the lower gyromagnetic ratio and potential for negative Nuclear Overhauser Effect (NOE), an inverse-gated proton decoupling sequence is recommended for quantitative analysis.
-
Acquire a ¹⁹F NMR spectrum.
-
-
Data Analysis and Enrichment Calculation:
-
Step 1: Signal Assignment. Assign the signals in the ¹³C, ¹⁵N, and ¹⁹F spectra to the corresponding atoms in the 5-FU molecule based on known chemical shifts and coupling patterns.[19][20]
-
Step 2: Integration of Signals. Carefully integrate the signals corresponding to the labeled and any residual unlabeled species. For example, in the ¹³C spectrum, small signals at the chemical shifts of unlabeled 5-FU may be visible.
-
Step 3: Calculation of Isotopic Enrichment. The isotopic enrichment at a specific position can be calculated using the following formula:
Enrichment (%) = [Integral of Labeled Signal / (Integral of Labeled Signal + Integral of Unlabeled Signal)] x 100
This calculation should be performed for each labeled position.[1]
-
Data Presentation: Expected NMR Parameters for 5-Fluorouracil-¹³C₄,¹⁵N₂
| Nucleus | Atom Position | Expected Chemical Shift (ppm, relative to TMS for ¹³C, Nitromethane for ¹⁵N) | Expected Coupling |
| ¹³C | C2 | ~149 | Doublet due to ¹J(¹³C, ¹⁵N) |
| ¹³C | C4 | ~157 | Doublet due to ¹J(¹³C, ¹⁵N) |
| ¹³C | C5 | ~139 | Doublet due to ¹J(¹³C, ¹⁹F) |
| ¹³C | C6 | ~130 | Doublet due to ²J(¹³C, ¹⁹F) |
| ¹⁵N | N1 | (Varies with solvent) | Doublet due to ¹J(¹⁵N, ¹³C) |
| ¹⁵N | N3 | (Varies with solvent) | Doublet due to ¹J(¹⁵N, ¹³C) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.[19][20]
Mandatory Visualization: NMR Analysis Logic
Caption: Logical workflow for site-specific isotopic enrichment analysis by NMR.
IV. Authoritative Grounding and Best Practices
The use of isotopically labeled internal standards in regulated bioanalysis is subject to scrutiny by regulatory bodies such as the U.S. Food and Drug Administration (FDA). While specific guidelines for the characterization of SIL standards are not as prescriptive as for the drug substance itself, the principles of analytical method validation apply.[21][22]
-
Reference Standards: The quality of the unlabeled 5-FU used for comparison is critical. It should be a well-characterized reference standard, preferably from a pharmacopeial source (e.g., USP).[23]
-
Method Validation: The analytical methods used to determine chemical purity, isotopic purity, and enrichment should be validated for their intended purpose, demonstrating specificity, linearity, accuracy, and precision.[7][24]
-
Documentation: A comprehensive Certificate of Analysis (CoA) for the 5-Fluorouracil-¹³C₄,¹⁵N₂ standard should be maintained, detailing its chemical purity, isotopic purity, isotopic enrichment, and the methods used for their determination.
V. Conclusion: Ensuring Data Integrity through Rigorous Characterization
References
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- Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. PMC.
- Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry.
- Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. NVKC.
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- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.
- A Short Path Synthesis of [13C/15N] Multilabeled Pyrimidine Nucleosides Starting from Glucopyranose Nucleosides. The Journal of Organic Chemistry.
- A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. NIH.
- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed.
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- USP Nomencl
- Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample prepar
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- Protein isotopic enrichment for NMR studies. SlidePlayer.
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- MCE Isotope-Labeled Compounds Handbook. MedchemExpress.com.
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- Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- Isotopic Labeling for NMR Spectroscopy of Biological Solids. Sigma-Aldrich.
- Commentary USP–NF 2021, Issue 2 February 1, 2021 In accordance with USP's Rules and Procedures of the Council of Experts. USP.
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- Nitrogen-15 nuclear magnetic resonance spectroscopy. XIII. Pyridine-15N. Journal of the American Chemical Society.
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- Isotopes and mass spectrometry (article). Khan Academy.
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- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
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- Fused pyrazolo[3,4-d] pyrimidine nitrogen-rich salts with balanced energetic performance. RSC Publishing.
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A Technical Guide to the Procurement and Application of High-Purity 5-Fluorouracil-¹³C₄,¹⁵N₂ for Preclinical Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for sourcing and utilizing high-purity 5-Fluorouracil-¹³C₄,¹⁵N₂ in a research setting. Adherence to the principles outlined within will bolster experimental integrity and ensure the generation of reliable, reproducible data.
Introduction: The Critical Role of Isotopically Labeled 5-Fluorouracil in Research
5-Fluorouracil (5-FU) remains a cornerstone of various chemotherapeutic regimens, primarily acting as a thymidylate synthase inhibitor to disrupt DNA synthesis in rapidly dividing cancer cells.[1] In the realm of drug development and metabolic research, stable isotope-labeled internal standards are indispensable for achieving accurate quantification in bioanalytical methods.[2] The use of 5-Fluorouracil-¹³C₄,¹⁵N₂, a non-radioactive, heavy-atom version of the parent compound, allows for precise differentiation from the unlabeled analyte in complex biological matrices, thereby minimizing matrix effects and enhancing the accuracy of pharmacokinetic and metabolism studies.[2][3] This isotopically labeled analog serves as an ideal internal standard for chromatographic methods coupled with mass spectrometric detection, such as LC-MS/MS.[2]
Supplier Selection: A Foundation of Quality for Reliable Data
The quality of the isotopically labeled standard is paramount to the integrity of the research. Sourcing high-purity 5-Fluorouracil-¹³C₄,¹⁵N₂ requires careful consideration of several key parameters.
Essential Quality Parameters
-
Isotopic Purity/Enrichment: This specifies the percentage of the compound that is fully labeled with the desired heavy isotopes. High isotopic enrichment (ideally ≥98%) is crucial to minimize interference from partially labeled or unlabeled species.
-
Chemical Purity: This refers to the percentage of the material that is the desired compound, exclusive of isotopic variants and other chemical impurities. A high chemical purity (typically >95%) ensures that the standard is free from contaminants that could interfere with the analysis.[4]
-
Certificate of Analysis (CoA): A comprehensive CoA is a non-negotiable document that provides detailed information on the characterization of the standard.[5] It should include, at a minimum, the chemical and isotopic purity, the method of analysis used to determine these values, and storage conditions. The CoA serves as a validation of the supplier's quality control.[6][7]
Reputable Suppliers of High-Purity 5-Fluorouracil-¹³C₄,¹⁵N₂
A survey of the market has identified several reputable suppliers known for their production of high-quality isotopically labeled compounds. The following table summarizes the key specifications for 5-Fluorouracil-¹³C₄,¹⁵N₂ from these suppliers:
| Supplier | Product Number/CAS Number | Isotopic Enrichment/Purity | Chemical Purity | Additional Information |
| Cambridge Isotope Laboratories, Inc. | CNLM-3916 / 202407-03-2 | ¹³C₄, 99%; ¹⁵N₂, 98%[8] | 98%[8] | Offers comprehensive documentation including CoA and SDS.[5][9] |
| Cayman Chemical | 38042 / 1189423-58-2 | Not explicitly stated | ≥95%[10] | Intended for use as an internal standard for GC- or LC-MS.[10] |
| LGC Standards | TRC-F596002 / 1189423-58-2 | Not explicitly stated | >95% (HPLC)[4] | Provides detailed product information and is categorized as an API reference standard.[4] |
| MedChemExpress | HY-129489S1 | Not explicitly stated | Not explicitly stated | Marketed as a tracer and internal standard for NMR, GC-MS, or LC-MS.[11] |
Note: Isotopic enrichment and chemical purity can vary between batches. Always refer to the lot-specific Certificate of Analysis for the most accurate information.
The Significance of Good Manufacturing Practices (GMP) in a Research Context
While "research grade" materials are not legally bound by the same stringent regulations as pharmaceuticals, sourcing from suppliers who adhere to current Good Manufacturing Practices (cGMP) offers a significant advantage.[12][13] cGMP encompasses a system of controls for the manufacturing, processing, and packaging of a product to ensure its safety, identity, strength, quality, and purity.[14][15] For researchers, this translates to a higher degree of confidence in the material's consistency and reliability, which is critical for the reproducibility of experimental results.[16] A supplier's commitment to cGMP principles, even for research-grade compounds, indicates a dedication to quality that extends to their entire product line.[13]
Experimental Protocols: From Receipt to Analysis
Handling, Storage, and Safety
Due to the cytotoxic nature of 5-Fluorouracil, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a fume hood, while wearing appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Storage: Store the compound at room temperature, protected from light and moisture, as recommended by the supplier.[8] All isotope containers should be securely stored to prevent unauthorized access.[17]
-
Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical and cytotoxic waste.
Preparation of Stock Solutions and Working Standards
The following is a general protocol for the preparation of stock and working solutions. The exact concentrations will depend on the specific requirements of the assay.
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a precise amount of the 5-Fluorouracil-¹³C₄,¹⁵N₂ powder.
-
Dissolve the powder in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and degradation.
-
-
Working Internal Standard Solution:
-
Prepare a series of dilutions from the stock solution to create working internal standard solutions at the desired concentrations for spiking into calibration standards and unknown samples.
-
Workflow for Quantitative Analysis by LC-MS/MS
The following protocol is a representative example for the quantification of 5-Fluorouracil in a biological matrix (e.g., plasma) using 5-Fluorouracil-¹³C₄,¹⁵N₂ as an internal standard.[18]
Caption: LC-MS/MS workflow for 5-FU quantification.
Detailed Steps:
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add a known amount of the 5-Fluorouracil-¹³C₄,¹⁵N₂ internal standard working solution.
-
Precipitate proteins by adding an organic solvent such as acetonitrile.[19]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.[20]
-
-
LC Separation:
-
MS/MS Detection:
-
Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[18]
-
Monitor the specific precursor-to-product ion transitions for both 5-Fluorouracil and 5-Fluorouracil-¹³C₄,¹⁵N₂ in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of 5-Fluorouracil in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be employed to confirm the identity and structural integrity of the 5-Fluorouracil-¹³C₄,¹⁵N₂ standard.
Caption: NMR workflow for structural validation.
Detailed Steps:
-
Sample Preparation:
-
Dissolve a small amount of the 5-Fluorouracil-¹³C₄,¹⁵N₂ in a suitable deuterated solvent (e.g., DMSO-d₆).[22]
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Spectral Analysis:
-
Process the acquired spectra (e.g., Fourier transformation, phase correction, baseline correction).
-
Analyze the chemical shifts, coupling constants (especially ¹³C-¹⁵N and ¹³C-¹⁹F couplings), and signal integrations to confirm the molecular structure and the positions of the isotopic labels.[23] The presence of ¹³C and ¹⁵N will result in characteristic splitting patterns and the absence of corresponding signals in the ¹H and ¹³C spectra at the labeled positions.
-
Conclusion
The selection and proper use of high-purity 5-Fluorouracil-¹³C₄,¹⁵N₂ are foundational to the generation of high-quality, reliable data in preclinical research. By carefully evaluating suppliers, understanding the importance of quality documentation and manufacturing practices, and adhering to rigorous experimental protocols, researchers can ensure the integrity of their analytical measurements and contribute to the robust development of novel therapeutics.
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Eiseman, J. L., et al. (2008). Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(1), 115-121. [Link]
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Shestakova, T. S., et al. (2014). 5-Fluorouracil solutions: NMR study of acid-base equilibrium in water and DMSO. Magnetic Resonance in Chemistry, 52(10), 575-583. [Link]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
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protocols.io. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. [Link]
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MDPI. (2023). Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. [Link]
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Jones, P. J. H., & Leatherdale, S. T. (1991). Stable isotopes in clinical research: safety reaffirmed. Clinical Science, 80(4), 277-280. [Link]
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Health Sciences Authority Singapore. (2022). Certificate of Analysis. [Link]
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U.S. Food and Drug Administration. (2023). Current Good Manufacturing Practice (CGMP) Regulations. [Link]
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de Wit, D., et al. (2015). Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. Journal of Chromatography B, 997, 151-158. [Link]
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Parisot, D., et al. (1990). 19F Nuclear Magnetic Resonance Analysis of 5-Fluorouracil Metabolism in Four Differently Pigmented Strains of Nectria haematococca. Antimicrobial Agents and Chemotherapy, 34(12), 2360-2364. [Link]
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UNOLS. (2016). Finding and Recommendations for the use of Stable Isotopes (15N and 13C) within the ships of the US Academic Research Fleet. [Link]
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SafetyCulture. (2023). What is GMP | Good Manufacturing Practices. [Link]
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Unveiling Cellular Dynamics: A Technical Guide to the Application of Heavy-Labeled 5-Fluorouracil in Metabolic Flux Analysis
Foreword: Beyond a Cytotoxic Agent – 5-FU as a Metabolic Probe
For decades, 5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy, primarily recognized for its cytotoxic effects through the inhibition of thymidylate synthase and its incorporation into RNA and DNA.[1][2] However, to view 5-FU solely as a blunt instrument of cell death is to overlook its intricate journey through the cell's metabolic network. This guide posits a paradigm shift: leveraging isotopically labeled 5-FU not just as a therapeutic, but as a sophisticated probe to dissect the very metabolic pathways it perturbs. By tracing the fate of heavy-labeled 5-FU, we can gain unprecedented insights into the dynamics of nucleotide metabolism, drug resistance mechanisms, and the metabolic plasticity of cancer cells. This document serves as a technical primer for researchers, scientists, and drug development professionals on the principles, methodologies, and potential applications of heavy-labeled 5-FU in metabolic flux analysis (MFA).
The Metabolic Journey of 5-Fluorouracil: A Rationale for Isotopic Labeling
The efficacy and toxicity of 5-FU are intrinsically linked to its metabolic activation (anabolism) and degradation (catabolism).[3] Understanding this journey is paramount to its application in MFA.
Anabolic Pathways: The Road to Cytotoxicity and a Tracer's Path
5-FU, a uracil analog, is a prodrug that must be converted into several active metabolites to exert its anticancer effects.[3][4] These anabolic pathways provide a natural route for a heavy-labeled 5-FU tracer to interrogate key metabolic fluxes.
-
Conversion to Fluoronucleotides: 5-FU is converted to fluorouridine monophosphate (FUMP), fluorodeoxyuridine monophosphate (FdUMP), and ultimately to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP).[3]
-
Key Enzymatic Steps: This conversion is catalyzed by enzymes such as orotate phosphoribosyltransferase (OPRT), uridine phosphorylase, and thymidine phosphorylase.[3][5] The activity of these enzymes can be a critical determinant of 5-FU efficacy.[5]
-
Incorporation into Macromolecules: FUTP is incorporated into RNA, disrupting its processing and function, while FdUTP can be incorporated into DNA, leading to DNA damage.[2][3][6]
By using heavy-labeled 5-FU (e.g., ¹³C or ¹⁵N labeled), we can trace its conversion through these pathways and quantify the flux towards RNA and DNA synthesis.
Catabolic Pathway: A Source of Metabolic Insight and Toxicity
The majority of administered 5-FU (around 80%) is catabolized, primarily in the liver, by the enzyme dihydropyrimidine dehydrogenase (DPD).[3][7] This pathway leads to the formation of inactive metabolites such as α-fluoro-β-alanine (FBAL).[3] DPD deficiency can lead to severe 5-FU toxicity. Tracing the catabolism of heavy-labeled 5-FU can provide insights into DPD activity and its impact on drug clearance and toxicity.
Below is a diagram illustrating the metabolic pathways of 5-FU, highlighting the potential entry points for a heavy-labeled tracer.
Caption: Metabolic activation and catabolism of 5-Fluorouracil.
Principles of Metabolic Flux Analysis (MFA) with Heavy-Labeled 5-FU
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[8][9] The core principle of ¹³C-MFA involves introducing a substrate labeled with a stable isotope (like ¹³C) and tracking its incorporation into downstream metabolites.[10]
Applying MFA Principles to Heavy-Labeled 5-FU:
While traditional MFA often utilizes central carbon metabolites like glucose or glutamine, the same principles can be applied to heavy-labeled 5-FU to probe specific pathways.[11][12]
-
Isotope Labeling: Cells or organisms are cultured in the presence of 5-FU where one or more atoms are replaced with a heavy isotope (e.g., [1,2-¹³C₂]5-FU or [¹⁵N₂]5-FU).
-
Metabolic Incorporation: The heavy-labeled 5-FU is taken up by the cells and metabolized, leading to the incorporation of the heavy isotopes into its various anabolic and catabolic products.
-
Detection and Quantification: The mass isotopomer distributions (MIDs) of these metabolites are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][13]
-
Flux Calculation: The measured MIDs, along with a stoichiometric model of the metabolic network, are used to computationally estimate the intracellular metabolic fluxes.
The workflow for a heavy-labeled 5-FU MFA experiment is depicted below.
Caption: General workflow for a heavy-labeled 5-FU metabolic flux analysis experiment.
Applications in Research and Drug Development
The application of heavy-labeled 5-FU in MFA opens up new avenues for understanding cancer biology and improving chemotherapy.
Quantifying 5-FU Activation and Drug Efficacy
A primary application is to directly measure the flux through the anabolic pathways of 5-FU. This allows for a quantitative assessment of a cell's ability to activate the drug, which is often correlated with its sensitivity.
| Parameter | Measurement | Implication |
| Flux to FUMP/FdUMP | Rate of conversion of labeled 5-FU to its monophosphate forms. | High flux may indicate higher sensitivity to 5-FU. |
| Flux to RNA/DNA | Rate of incorporation of labeled fluoronucleotides into RNA and DNA. | Provides a direct measure of the extent of macromolecule damage. |
| OPRT/TP Activity | Inferred from the relative fluxes through the different initial activation steps. | Can help predict response to 5-FU based on enzyme activity.[5] |
Elucidating Mechanisms of 5-FU Resistance
Acquired resistance to 5-FU is a major clinical challenge.[2] Heavy-labeled 5-FU MFA can pinpoint the metabolic adaptations that lead to resistance.
-
Reduced Drug Activation: Resistant cells may exhibit a decreased flux from 5-FU to its active metabolites. This can be directly quantified.
-
Increased Drug Catabolism: An increased flux through the DPD pathway can lead to faster clearance of the drug and reduced efficacy.
-
Alterations in Nucleotide Pools: By tracing the labeled 5-FU, it's possible to infer changes in the endogenous nucleotide pools that may compensate for the effects of 5-FU. For instance, an upregulation of the pyrimidine salvage pathway could be a resistance mechanism.[3]
Probing the Interplay with Central Carbon Metabolism
While heavy-labeled 5-FU directly traces its own metabolism, the resulting data can be integrated with data from other tracers (e.g., ¹³C-glucose, ¹³C-glutamine) to build a more comprehensive picture of cellular metabolism. For example, one could investigate how 5-FU treatment impacts central carbon metabolism, such as the pentose phosphate pathway (PPP), which is crucial for nucleotide synthesis.[14]
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized protocol for a heavy-labeled 5-FU MFA experiment in cultured cancer cells.
Materials and Reagents
-
Cancer cell line of interest (e.g., colorectal cancer cell line)
-
Cell culture medium and supplements
-
Heavy-labeled 5-FU (e.g., [1,2-¹³C₂]5-Fluorouracil)
-
Quenching solution (e.g., 60% methanol, pre-chilled to -80°C)
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[7][15]
Experimental Procedure
-
Cell Seeding and Growth: Seed cells in appropriate culture plates and allow them to reach the desired confluency (typically mid-log phase).
-
Isotope Labeling: Replace the culture medium with fresh medium containing the heavy-labeled 5-FU at a physiologically relevant concentration. The labeling duration should be optimized to achieve isotopic steady-state for the metabolites of interest.
-
Metabolism Quenching: Rapidly aspirate the medium and wash the cells with ice-cold saline. Immediately add the pre-chilled quenching solution to arrest all enzymatic activity.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Add the pre-chilled extraction solvent, vortex, and incubate on ice.[16]
-
Sample Preparation: Centrifuge the samples to pellet cell debris. Collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried metabolite extract in an appropriate solvent and analyze using a suitable LC-MS/MS method. The method should be optimized for the separation and detection of 5-FU and its metabolites.[15][17]
-
Data Analysis: Process the raw LC-MS/MS data to obtain the mass isotopomer distributions for each detected metabolite. Use specialized software for flux estimation.
Challenges and Future Directions
The use of heavy-labeled 5-FU for MFA is a nascent field with several challenges and exciting future prospects.
-
Synthesis of Labeled Compounds: The availability of a variety of heavy-labeled 5-FU isotopologues is currently limited and can be costly.
-
Analytical Sensitivity: Detecting and quantifying the low-abundance anabolic metabolites of 5-FU can be challenging and requires highly sensitive analytical instrumentation.[7]
-
Computational Modeling: The development of comprehensive metabolic models that accurately represent the intricate network of 5-FU metabolism is crucial for accurate flux calculations.
Future research should focus on the development of novel labeled 5-FU compounds, more sensitive analytical methods, and advanced computational tools. Furthermore, extending these studies to in vivo models will be critical for translating the findings to the clinical setting.[18][19]
Conclusion
Heavy-labeled 5-FU represents a powerful and underutilized tool in the field of metabolic flux analysis. By moving beyond its traditional role as a cytotoxic agent and embracing its potential as a metabolic probe, we can unlock a wealth of information about the intricate metabolic adaptations of cancer cells. This knowledge will be instrumental in developing more effective and personalized cancer therapies. This guide provides a foundational framework for researchers to embark on this exciting new frontier of cancer metabolism research.
References
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Peters, G. J., van der Wilt, C. L., van Triest, B., Codacci-Pisanelli, G., Johnston, P. G., & Pinedo, H. M. (2000). 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers. Annals of Oncology, 11(11), 1457–1464. [Link]
-
Sethy, C., Kundu, C. N., & Kumar, D. (2020). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 10(5), 195. [Link]
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Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews. Cancer, 3(5), 330–338. [Link]
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Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules (Basel, Switzerland), 13(8), 1551–1569. [Link]
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Samanidou, V. F., & Nazyropoulou, C. (2015). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Bioanalysis, 7(12), 1545–1565. [Link]
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Sethy, C., & Kumar, D. (2020). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 10(5), 195. [Link]
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Dr. Chat Perche, MD, PhD. (2024, January 18). Easy-to-Grasp Explanations: 5-FU (5-Fluorouracil ), updated [Video]. YouTube. [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2013). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-11. [Link]
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Waters Corporation. (2018, November 29). Automating Metabolic Flux Analysis Workflows in Cancer Research. Waters Blog. [Link]
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Kuramochi, H., Hayashi, K., Uchida, K., Nakajima, K., Takasaki, S., & Yamamoto, M. (2013). Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer. Oncology letters, 5(4), 1145–1150. [Link]
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Reznik, E., & Shlomi, T. (2019). Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches. Cancer & metabolism, 7, 8. [Link]
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Hui, S., Ghergurovich, J. M., & Rabinowitz, J. D. (2017). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Methods in enzymology, 589, 269–299. [Link]
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Liu, Y., & Li, Y. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 14(6), 333. [Link]
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Varghese, S., Fekry, B., Masarapu, H., Alpaugh, M. L., & Bissa, M. (2019). 5-Fluorouracil resistant colon cancer cells are addicted to OXPHOS to survive and enhance stem-like traits. Oncotarget, 10(28), 2733–2746. [Link]
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Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2019). NMR Metabolomics Protocols for Drug Discovery. Methods in molecular biology (Clifton, N.J.), 2037, 149–192. [Link]
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Hui, S., Ghergurovich, J. M., & Rabinowitz, J. D. (2017). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Methods in Enzymology, 589, 269-299. [Link]
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Miyamoto, Y., Suda, H., & Yamori, T. (2021). Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines. Oncology reports, 45(4), 1. [Link]
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Samanidou, V. F., & Nazyropoulou, C. (2015). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Bioanalysis, 7(12), 1545–1565. [Link]
-
Le, A., & Ye, A. S. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of visualized experiments : JoVE, (177), 10.3791/63149. [Link]
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Drug Discovery News. (2024, December 17). 5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News. [Link]
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Leong, C., & Rattray, N. J. W. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS anal. protocols.io. [Link]
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Kim, K. H., Kim, S., & Kim, Y. (2018). In Vitro Tracking of Intracellular Metabolism-Derived Cancer Volatiles via Isotope Labeling. Analytical chemistry, 90(16), 9809–9816. [Link]
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Metallo, F. J., & Vander Heiden, M. G. (2010). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 12(5), 397–405. [Link]
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Vacanti, N. M., & MacKenzie, E. D. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1076. [Link]
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Hsu, C. H., Chen, Y. H., & Lin, C. C. (2023). Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry. Frontiers in pharmacology, 14, 1279743. [Link]
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Saborano, R., & Lin, H. (2025). Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. International journal of molecular sciences, 26(16), 8466. [Link]
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Di Francesco, A., & Fazi, F. (2022). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. International journal of molecular sciences, 23(19), 11849. [Link]
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Ligas, M., Guillarme, D., & Le, J. L. (2017). Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method. Analytical and bioanalytical chemistry, 409(1), 223–233. [Link]
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Ghafouri-Fard, S., Abak, A., & Tondro, A. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in oncology, 11, 663259. [Link]
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Faubert, B., & DeBerardinis, R. J. (2023). Metabolic pathway analysis using stable isotopes in patients with cancer. Nature reviews. Cancer, 23(10), 681–699. [Link]
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Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. [Link]
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Davidson, S. M., & Vander Heiden, M. G. (2017). Stable isotope tracing to assess tumor metabolism in vivo. Nature protocols, 12(4), 794–807. [Link]
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Medical Curiosities. (2023, May 24). The Mechanism of Fluorouracil (5FU) [Video]. YouTube. [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 13(5), 598–609. [Link]
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Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Simultaneous Quantification of 5-Fluorouracil and its Stable Isotope-Labeled Internal Standard
Abstract
This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of the chemotherapeutic agent 5-Fluorouracil (5-FU) and its stable isotope-labeled internal standard (SIL-IS), 5-Fluorouracil-¹³C₄,¹⁵N₂. The methodology is optimized for bioanalytical applications, particularly for therapeutic drug monitoring (TDM) in plasma. By leveraging Hydrophilic Interaction Chromatography (HILIC) for enhanced retention of these polar analytes and stable isotope dilution for accurate quantification, this protocol provides a robust framework for researchers, clinical scientists, and drug development professionals. The causality behind critical experimental choices, from sample preparation to mass spectrometric detection, is thoroughly explained to ensure scientific integrity and facilitate method adoption.
Introduction: The Rationale for Precise 5-FU Quantification
5-Fluorouracil (5-FU) is a cornerstone antimetabolite chemotherapy agent used in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1][2][3] Its mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, ultimately leading to cell death.[4] However, 5-FU exhibits a narrow therapeutic index and significant inter-individual pharmacokinetic variability.[5][6] This variability, often due to genetic polymorphisms in enzymes like dihydropyrimidine dehydrogenase (DPD) which catabolizes 5-FU, can lead to severe toxicity or suboptimal therapeutic efficacy.[2]
Therapeutic Drug Monitoring (TDM) has emerged as a critical tool to optimize 5-FU dosing, reduce toxicity, and improve patient outcomes.[5][6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and specificity.[1] The principle of stable isotope dilution, employing a co-eluting SIL-IS like 5-Fluorouracil-¹³C₄,¹⁵N₂, is the most reliable approach for quantification. The SIL-IS behaves nearly identically to the analyte during sample extraction, chromatographic separation, and ionization, but is distinguished by its mass. This effectively corrects for matrix effects and variations in instrument response, ensuring the highest degree of accuracy and precision.
This guide provides a comprehensive, field-proven protocol for the separation and quantification of 5-FU and its SIL-IS, grounded in established bioanalytical principles.
Materials and Methods
Reagents and Standards
-
Analytes: 5-Fluorouracil (≥99% purity), 5-Fluorouracil-¹³C₄,¹⁵N₂ (Isotopic Purity ≥98%).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade, ~99%), Ammonium Formate (≥99%).
-
Biological Matrix: Human plasma (K₂EDTA).
Instrumentation
-
HPLC System: A UPLC or HPLC system capable of delivering precise gradients at analytical flow rates (e.g., Shimadzu, Agilent, Waters).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent).
-
Analytical Column: A HILIC column is recommended for optimal retention. A suitable choice is a Phenomenex Luna HILIC (150 mm × 2.00 mm, 3 µm) or equivalent amide-based column.[1][7]
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
A meticulous approach to standard preparation is foundational to a validated bioanalytical method.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of 5-FU and 5-Fluorouracil-¹³C₄,¹⁵N₂ into separate volumetric flasks.
-
Dissolve in a 50:50 methanol:water solution to the final volume. This ensures complete dissolution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the 5-FU primary stock solution using 50:50 acetonitrile:water to prepare working solutions for calibration curve (CC) standards.
-
Prepare a separate working solution for the 5-Fluorouracil-¹³C₄,¹⁵N₂ Internal Standard (IS Working Solution) at a concentration of 1 µg/mL.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate 5-FU working solutions to create CC standards covering the desired analytical range (e.g., 1 - 5000 ng/mL).
-
Independently prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
-
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is chosen over simpler protein precipitation or liquid-liquid extraction to achieve a cleaner extract, minimize matrix effects, and enhance sensitivity. A mixed-mode, strong anion-exchange (SAX) SPE is particularly effective for 5-FU.[1]
Causality: 5-FU is a weak acid (pKa ≈ 8.0).[1] Under basic conditions, the uracil ring is deprotonated, acquiring a negative charge. This allows it to be strongly retained on an anion-exchange sorbent, while many endogenous interferences are washed away.
Protocol:
-
Sample Pre-treatment: To 100 µL of plasma sample (CC, QC, or unknown), add 20 µL of the IS Working Solution (1 µg/mL). Vortex briefly. Add 200 µL of 5% ammonium hydroxide solution to basify the sample and ensure 5-FU is in its anionic state.
-
SPE Cartridge Conditioning: Condition a mixed-mode SAX SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing:
-
Wash 1: 1 mL of 5% ammonium hydroxide solution to remove basic and neutral interferences.
-
Wash 2: 1 mL of methanol to remove non-polar interferences retained on the polymer backbone of the sorbent.
-
-
Elution: Elute the analytes with 1 mL of 2% formic acid in methanol. The acidic mobile phase neutralizes the 5-FU, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 95:5 acetonitrile:water with 0.1% formic acid. This final solvent is compatible with the initial HILIC mobile phase, ensuring good peak shape.
HPLC-MS/MS Conditions
The use of HILIC is critical for retaining the highly polar 5-FU molecule, which would otherwise elute near the void volume on a traditional C18 reversed-phase column.[7] This retention provides better separation from early-eluting matrix components and improves sensitivity.
Table 1: HPLC Parameters
| Parameter | Setting |
|---|---|
| Column | Phenomenex Luna HILIC (150 mm x 2.00 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 5 | 95 |
| 5.0 | 40 | 60 |
| 5.1 | 5 | 95 |
| 8.0 | 5 | 95 |
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Negative ion ESI is preferred as 5-FU readily deprotonates.
Causality of MRM Selection:
-
5-FU (C₄H₃FN₂O₂): The precursor ion [M-H]⁻ has an m/z of 129.0. A common and stable fragment is produced by the loss of isocyanic acid (HNCO), resulting in a product ion at m/z 42.0.[1][2][8]
-
5-Fluorouracil-¹³C₄,¹⁵N₂: The four carbons and two nitrogens are replaced by their heavy isotopes. The monoisotopic mass of the unlabeled molecule is ~130.0179 Da. The labeled version will be 4 Daltons heavier from the ¹³C and 2 Daltons heavier from the ¹⁵N, for a total mass increase of 6 Da. Therefore, the precursor ion [M-H]⁻ will have an m/z of 135.0. The fragmentation pathway is expected to be identical, leading to a product ion at m/z 43.0 (due to the loss of H¹⁵NCO, with the ¹³C remaining in the detected fragment).
Table 3: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Nebulizer Gas (Gas 1) | 60 psi |
| Heater Gas (Gas 2) | 60 psi |
| Curtain Gas (CUR) | 40 psi |
| Collision Gas (CAD) | 10 (Arbitrary Units) |
| Dwell Time | 100 ms |
Table 4: Optimized MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|
| 5-Fluorouracil | 129.0 | 42.0 | -60 V | -28 V |
| 5-FU-¹³C₄,¹⁵N₂ (IS) | 135.0 | 43.0 | -60 V | -28 V |
Results and Discussion
This method provides excellent chromatographic resolution and peak shape for both 5-FU and its SIL-IS. The use of HILIC ensures retention times of approximately 4-5 minutes, allowing for a total run time of 8 minutes per sample. The stable isotope dilution technique provides a self-validating system for each sample. The ratio of the analyte peak area to the IS peak area is used for quantification, which inherently corrects for any sample loss during preparation or fluctuations in MS signal intensity. The method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) to establish linearity, accuracy, precision, selectivity, and stability before being implemented for routine analysis of clinical samples.
Conclusion
The HPLC-MS/MS protocol detailed herein offers a robust, sensitive, and accurate method for the quantification of 5-Fluorouracil and its stable isotope-labeled internal standard, 5-Fluorouracil-¹³C₄,¹⁵N₂, in plasma. By combining an optimized SPE procedure with HILIC separation and tandem mass spectrometry, this method is ideally suited for high-throughput therapeutic drug monitoring, aiding in the personalization of 5-FU therapy to enhance efficacy and patient safety.
References
-
Al-Rawithi, S., Al-Gazlan, S., Al-Otaibi, K., Al-Omair, A., & Al-Amro, A. (2002). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. Therapeutic Drug Monitoring, 24(3), 435-439. [Link]
-
Dai, J. P., Tabakovic, A., Loc, W., Butler, A., McGovern, C. O., Adair, J. H., ... & Matters, G. L. (2014). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC North America, 32(1), 44-53. [Link]
-
Prajapati, S. K., & Patel, P. (2014). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Journal of Young Pharmacists, 6(2), 48-55. [Link]
-
Al-Shdefat, R., Al-Zoubi, M., Al-Ani, I., & Al-Ghazawi, M. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. Molecules, 28(11), 4531. [Link]
-
Ghassempour, A., Talebi, M., & Shafiee, A. (2005). Determination of 5-fluorouracil in human plasma by high-performance liquid chromatography (HPLC). ResearchGate. [Link]
-
Payne, L. D., Nelson, M. D., Alexander, M. S., Minikis, R. M., & Dolan, J. W. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. [Link]
-
Fernando, S. A., Wiese, M. D., & Rowland, A. (2021). Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS. Journal of Chromatography B, 1186, 123023. [Link]
-
Kumar, D., Singh, J., Antil, M., & Kumar, V. (2016). Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. International Journal of Pharmaceutical Sciences Review and Research, 39(2), 20-24. [Link]
-
Tosoh Bioscience. (n.d.). Analysis of 5-Fluorouracil in Plasma by LC-MS/MS. Obrnuta faza. [Link]
-
van Kuilenburg, A. B. P., van Lenthe, H., Maring, J. G., & van Gennip, A. H. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 31(3), 218-219. [Link]
-
Leong, H. S., Butler, O. A., et al. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. Protocols.io. [Link]
-
Harahap, Y., Floren, Y. D., & Harmita, H. (2021). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Science and Technology Indonesia, 6(3), 159-166. [Link]
-
D'Agostino, A., Rago, A., Di Sotto, A., & Mazzanti, G. (2020). Mass spectrometry in the study of molecular complexes between 5-fluorouracil and catechins. Rapid Communications in Mass Spectrometry, 34(S3), e8714. [Link]
-
Patel, J. N., O'Neil, B. H., & D'Agostino, R. (2020). Development and validation of a bioanalytical technique entitled 5-fluorouracil (5FU) used in therapeutic drug monitoring. ResearchGate. [Link]
Sources
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- 2. nvkc.nl [nvkc.nl]
- 3. Mass spectrometry in the study of molecular complexes between 5-fluorouracil and catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
Simultaneous Quantitation of Capecitabine and 5-Fluorouracil via Polarity-Switching LC-MS/MS
Application Note & Protocol Guide
Executive Summary
This guide details a robust, high-throughput LC-MS/MS methodology for the simultaneous quantification of Capecitabine (CAP) and its active metabolite 5-Fluorouracil (5-FU) in human plasma.
The Analytical Challenge: Capecitabine is a relatively hydrophobic prodrug, while 5-FU is a highly polar, hydrophilic antimetabolite. Historically, this polarity gap required separate analytical runs or complex column switching. 5-FU typically elutes in the void volume of standard C18 columns, leading to ion suppression.
The Solution: We utilize a Polarity-Switching approach on a high-retention strength silica (HSS) column, allowing simultaneous detection in a single 6-minute run. Stable Heavy Isotopes are mandatory to correct for significant matrix effects associated with plasma protein precipitation.
Metabolic Context & Pathway
Understanding the enzymatic conversion is critical for interpreting pharmacokinetic (PK) data. Capecitabine undergoes a three-step enzymatic cascade to generate 5-FU preferentially in tumor tissue.
Figure 1: The three-step enzymatic activation pathway of Capecitabine to 5-FU and subsequent catabolism by DPD (Dihydropyrimidine Dehydrogenase).[1][2][3][4]
Methodological Strategy
Internal Standard Selection (The "Why")
To ensure scientific integrity, we employ stable isotopically labeled internal standards (SIL-IS). Analogues (e.g., 5-chlorouracil) are insufficient for regulated bioanalysis because they do not co-elute perfectly with the analyte, failing to compensate for transient ion suppression caused by phospholipids.
-
For 5-FU: Use 5-FU-
.[5][6]-
Reasoning: 5-FU elutes early in the gradient where matrix suppression is highest. The heavy isotope co-elutes and experiences the exact same suppression, normalizing the signal.
-
-
For Capecitabine: Use Capecitabine-D
.[5]-
Reasoning: Corrects for extraction variability in the hydrophobic fraction.
-
Chromatographic Logic
Standard C18 columns fail to retain 5-FU (logP ≈ -0.89). We utilize a Waters Acquity UPLC HSS T3 (or equivalent High Strength Silica C18).
-
Mechanism: The T3 bonding technology allows the column to withstand 100% aqueous mobile phase without "phase collapse," providing the necessary retention time for polar 5-FU while still eluting hydrophobic Capecitabine later in the gradient.
Experimental Protocol
Materials & Reagents
-
Analytes: Capecitabine (>99%), 5-Fluorouracil (>99%).
-
Internal Standards: Capecitabine-D
, 5-FU- .[5] -
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.
Stock Solution Preparation
-
Master Stocks (1 mg/mL): Dissolve 5-FU in MeOH:Water (50:50) and Capecitabine in 100% MeOH. Store at -20°C.
-
Working IS Solution: Dilute SIL-IS to a fixed concentration (e.g., 500 ng/mL for Cap-D
and 100 ng/mL for 5-FU- ) in ACN. This solution will also serve as the precipitating agent.
Sample Preparation (Protein Precipitation)
This method avoids Liquid-Liquid Extraction (LLE) to minimize 5-FU loss due to its polarity.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.
-
Precipitation: Add 150 µL of Working IS Solution (Cold ACN containing IS).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a clean vial.
-
Dilution (Critical Step): Add 100 µL of 0.1% Formic Acid in Water .
-
Expert Note: Diluting the organic supernatant with aqueous buffer is mandatory. Injecting pure ACN supernatant onto the HSS T3 column will cause "solvent effect," leading to poor peak shape and breakthrough of 5-FU.
-
LC-MS/MS Conditions
Chromatography:
-
System: UHPLC (e.g., Shimadzu Nexera, Waters Acquity).
-
Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).
-
Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.00 | 0 | Hold 100% Aqueous to retain 5-FU. |
| 1.00 | 0 | Begin ramp. |
| 3.50 | 95 | Elute Capecitabine. |
| 4.50 | 95 | Wash column. |
| 4.60 | 0 | Re-equilibrate. |
| 6.00 | 0 | End of Run. |
Mass Spectrometry:
-
Mode: Electrospray Ionization (ESI) with Polarity Switching .
-
5-FU: Negative Mode (ESI-).
-
Capecitabine: Positive Mode (ESI+).
MRM Transitions:
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) |
|---|---|---|---|---|---|
| 5-FU | Negative | 129.0 | 42.0 | 30 | 18 |
| 5-FU-
Analytical Workflow Diagram
Figure 2: Step-by-step sample preparation and analytical workflow.[8] The dilution step is critical for maintaining peak shape of early-eluting polar compounds.
Validation & Performance Metrics
The following data represents typical performance characteristics for this protocol (based on composite literature values).
| Parameter | 5-Fluorouracil (5-FU) | Capecitabine (CAP) |
| Linearity Range | 10 – 5000 ng/mL | 10 – 5000 ng/mL |
| LLOQ | 10 ng/mL | 10 ng/mL |
| Precision (CV%) | < 8.5% | < 6.0% |
| Accuracy (%) | 92 – 108% | 94 – 106% |
| Recovery | ~85% | ~95% |
| Matrix Effect | Negligible (IS Corrected) | Negligible (IS Corrected) |
Troubleshooting & Expert Tips
-
DPD Inhibition: 5-FU is unstable in whole blood due to DPD enzyme activity. While EDTA plasma is generally stable at -20°C, for strict PK studies, consider adding a DPD inhibitor (e.g., gimeracil) to collection tubes if processing is delayed.
-
Carryover: Capecitabine is sticky. Ensure the autosampler needle wash includes an organic solvent (e.g., MeOH:ACN:IPA:Water 25:25:25:25 + 0.1% FA) to prevent carryover into subsequent blank samples.
-
Column Life: High aqueous conditions (100% water) can promote microbial growth. Flush the system with organic solvent if idle for >24 hours.
References
-
Deenen, M. J., et al. (2013). Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies.[9][10] Journal of Chromatography B. Link
-
Lippens, L., et al. (2021). Measurement of 5-fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS.[11] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Siethoff, C., et al. (2004).[9] Simultaneous determination of capecitabine and its metabolite 5-fluorouracil by column switching and liquid chromatographic/tandem mass spectrometry.[5][9][12] Journal of Mass Spectrometry.[9] Link
-
Deng, P., et al. (2015). Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine and its Metabolites. Journal of Analytical & Bioanalytical Techniques. Link
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- 7. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Simultaneous determination of capecitabine and its metabolite 5-fluorouracil by column switching and liquid chromatographic/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of 5-Fluorouracil-13C4,15N2 in Plasma
Welcome to the technical support resource for the bioanalysis of 5-Fluorouracil (5-FU). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of 5-Fluorouracil and its stable isotope-labeled internal standard (SIL-IS), 5-Fluorouracil-13C4,15N2, from plasma samples. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively.
This guide is structured in a logical, question-and-answer format to directly address the common and complex issues that can arise during sample handling, preparation, and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Pre-Analytical and Sample Stability Issues
Question 1: I'm experiencing low recovery for both 5-FU and its SIL-IS, even in my standards. Could the problem be happening before I even start the extraction?
Answer: Absolutely. The pre-analytical phase is a critical control point often overlooked. 5-Fluorouracil is notoriously unstable in biological matrices at room temperature due to enzymatic degradation.[1][2] The primary enzyme responsible for its breakdown is dihydropyrimidine dehydrogenase (DPD), which is present in plasma and blood cells.[3]
Core Causality:
-
Enzymatic Degradation: At room temperature, significant loss of 5-FU can occur rapidly. One study reported a 52% loss in plasma and a 94% loss in whole blood over 24 hours at room temperature.[1] Since your SIL-IS (5-Fluorouracil-13C4,15N2) is structurally identical to the analyte, it is subject to the same enzymatic degradation, leading to a concurrent drop in the recovery of both compounds.
Troubleshooting Protocol & Validation:
-
Immediate Cooling: Blood samples intended for 5-FU quantification must be placed on ice immediately after collection.[1][2]
-
Prompt Plasma Separation: Centrifuge the blood samples to separate the plasma as soon as possible.
-
Freezing: Immediately freeze the separated plasma at -20°C or lower. Frozen plasma samples have been shown to be stable for at least five weeks.[1][2]
Self-Validation Check: To confirm if pre-analytical instability is the root cause, perform a simple stability test. Spike a fresh, pooled plasma sample with a known concentration of 5-FU and its SIL-IS. Divide the sample into three aliquots:
-
Aliquot A: Process immediately.
-
Aliquot B: Leave at room temperature for 1-2 hours before processing.
-
Aliquot C: Keep on ice for 1-2 hours before processing.
A significant decrease in recovery in Aliquot B compared to A and C will confirm temperature-related degradation.
Category 2: Sample Preparation and Extraction Inefficiencies
Question 2: My internal standard recovery is consistently low and variable, while the analyte recovery is also poor. I'm using a protein precipitation (PPT) method. What could be going wrong?
Answer: While protein precipitation is a straightforward sample preparation technique, it can be prone to issues with highly polar compounds like 5-FU, leading to incomplete extraction and significant matrix effects. Low recovery of the SIL-IS is a key indicator of a systemic issue in your sample preparation.[4]
Core Causality & Troubleshooting:
-
Incomplete Precipitation/Analyte Co-precipitation: The choice and volume of the precipitation solvent are critical. If precipitation is incomplete, the protein-bound fraction of the drug will be lost. Conversely, the analyte can be trapped within the precipitated protein pellet, leading to poor recovery.
-
Analyte Adsorption: 5-FU can adsorb to labware, such as glass or certain types of plastic tubes, especially at low concentrations.[5][6]
-
Solvent Polarity Mismatch: 5-FU is a highly polar compound.[7] The solvent used for reconstitution after evaporation must be sufficiently polar to redissolve the analyte and its internal standard completely.
Workflow: Optimizing Your Extraction Strategy
Below is a troubleshooting workflow to systematically address extraction issues.
Sources
- 1. Stability of 5-fluorouracil in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. nvkc.nl [nvkc.nl]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Encapsulation of Fluorouracil (5-FU) Anti-Cancer Chemotherapy Drug into Carbon Nanotubes (CNT) and Boron Nitride Nanotubes (BNNT) [mdpi.com]
- 7. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
Technical Support Center: Optimizing 5-Fluorouracil Peak Shape on C18 Columns
Welcome to the technical support guide for the chromatographic analysis of 5-Fluorouracil (5-FU) and its isotopically labeled standards, such as 5-Fluorouracil-¹³C₄,¹⁵N₂. As a highly polar and ionizable compound, 5-FU frequently presents challenges in reversed-phase chromatography, particularly on ubiquitous C18 columns. Poor peak shape, characterized by significant tailing, is a common issue that can compromise resolution, sensitivity, and quantification accuracy.
This guide provides in-depth troubleshooting strategies, scientifically-grounded explanations, and actionable protocols to help you diagnose and resolve these issues, ensuring robust and reliable analytical results.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my 5-Fluorouracil peak tailing so severely on my C18 column?
The most common cause of peak tailing for 5-FU is secondary ionic interactions between the analyte and the stationary phase.[1][2] Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3, these silanol groups can become ionized (deprotonated) to Si-O⁻. 5-Fluorouracil has a pKa of about 8.0 and contains functional groups that can carry a partial positive charge, leading to a strong electrostatic attraction to the negatively charged silanols. This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes a portion of the analyte molecules to lag on the column, resulting in a tailed peak.[1][2][3]
Q2: What is the best mobile phase pH for analyzing 5-FU?
Controlling the mobile phase pH is the most powerful tool for improving 5-FU peak shape.[4] To minimize secondary interactions, the goal is to suppress the ionization of the residual silanol groups. This is achieved by operating at a low pH. A mobile phase pH between 2.5 and 4.0 is generally recommended.[1][5][6] At this pH, the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction with 5-FU.
Q3: My 5-FU peak has very little retention and elutes near the void volume. How can I fix this?
This is expected, as 5-FU is a very polar molecule with limited affinity for the nonpolar C18 stationary phase. To increase retention:
-
Decrease the organic modifier percentage: Reduce the concentration of acetonitrile or methanol in your mobile phase.
-
Use a 100% aqueous mobile phase: For maximum retention of polar compounds like 5-FU, a 100% aqueous mobile phase can be effective.[7] Crucially , this requires an aqueous-stable C18 column (often labeled AQ, or featuring polar-embedded or polar-endcapped technology) to prevent phase collapse or "dewetting," where the C18 chains fold in on themselves in the absence of organic solvent, leading to a dramatic loss of retention.[7]
Q4: Is a standard C18 column the best choice for 5-FU?
While a C18 column can be successfully used with careful method optimization, it may not be the ideal choice. Consider these factors:
-
Modern, High-Purity Columns: Use a modern C18 column based on high-purity silica with advanced, proprietary end-capping. End-capping chemically derivatizes most of the residual silanols, making them inaccessible for secondary interactions and significantly improving peak shape for polar and basic compounds.[8]
-
Alternative Chemistries: For challenging separations, consider alternative stationary phases. Pentafluorophenyl (PFP) phases can offer different selectivity for fluorinated compounds like 5-FU through mechanisms like dipole-dipole and π–π interactions.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent alternative designed specifically for retaining highly polar compounds.[10]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving the most common peak shape and retention issues encountered during 5-FU analysis.
Problem: Significant Peak Tailing (Asymmetry Factor > 1.5)
Peak tailing is the most prevalent issue and directly impacts the accuracy of integration and quantification.
Root Cause Analysis: The Role of Silanols
As established, the primary cause is the interaction between 5-FU and ionized silanol groups. The diagram below illustrates this mechanism. At a neutral or moderately acidic pH, silanols are deprotonated and attract the 5-FU molecule, creating a secondary, stronger retention mechanism that leads to tailing. By lowering the pH, we neutralize the silanols, promoting a single, uniform hydrophobic retention mechanism and a symmetrical peak.
Caption: Effect of mobile phase pH on 5-FU interaction with C18 silica surface.
Solutions & Experimental Protocols
This is the most critical and effective step for mitigating tailing.
-
Buffer Selection: Choose a buffer effective in the pH range of 2.5-4.5. Common choices include:
-
Preparation: Prepare a 10-20 mM aqueous buffer solution. For example, to prepare a 10 mM ammonium acetate buffer at pH 3.5, dissolve the appropriate amount of ammonium acetate in HPLC-grade water and carefully adjust the pH using a suitable acid (e.g., acetic acid or formic acid) while monitoring with a calibrated pH meter.
-
Mobile Phase Formulation: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter.[16] Prepare your mobile phase by mixing this buffer with your organic modifier (e.g., acetonitrile or methanol) at the desired ratio (e.g., 98:2 v/v aqueous buffer:acetonitrile).
-
Testing: Equilibrate the column with at least 10-15 column volumes of the new mobile phase. Inject your 5-FU standard and observe the peak shape. It should be significantly improved.
If initial pH adjustment is insufficient, follow this logical progression.
Caption: Systematic troubleshooting workflow for 5-FU peak tailing.
Problem: Poor or Unstable Retention
Low retention is due to 5-FU's high polarity. Unstable retention can be caused by phase collapse (dewetting) when using highly aqueous mobile phases on incompatible columns.
Solutions & Methodological Considerations
| Problem | Primary Cause | Recommended Solution | Scientific Rationale |
| Low Retention (k' < 1) | High polarity of 5-FU. | Decrease organic modifier content (e.g., from 5% ACN to 2% or 0% ACN). | In reversed-phase, retention is driven by partitioning into the hydrophobic stationary phase. Reducing the stronger, organic solvent in the mobile phase makes the mobile phase more polar, increasing the relative affinity of the polar analyte for the stationary phase. |
| Drifting Retention Time | Mobile phase pH instability or column dewetting. | Use a buffered mobile phase and ensure the C18 column is aqueous-stable if using >95% aqueous phase. | Buffers resist small changes in pH that can alter retention.[4] Aqueous-stable columns have modifications (e.g., polar-embedded groups) that maintain the hydration layer around the C18 chains, preventing them from collapsing in high-water environments and ensuring reproducible retention.[7] |
Section 3: Recommended Starting Method
This protocol provides a robust starting point for the analysis of 5-Fluorouracil-¹³C₄,¹⁵N₂ on a C18 column. It is designed to provide good retention and peak shape, which can then be optimized for your specific instrumentation and sample matrix.
Table 1: Recommended HPLC Starting Conditions
| Parameter | Recommended Condition | Notes & Rationale |
| Column | High-purity, end-capped C18 or C8 (e.g., Agilent Zorbax Eclipse Plus, Waters SunFire), 2.1 or 4.6 mm i.d., 50-150 mm length, < 5 µm particles | A high-quality, modern column is essential to minimize available silanols. A C8 column can sometimes provide better peak shape for bases at the cost of some retention.[3] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 3.5 with Formic Acid | Provides excellent buffering capacity at a pH that suppresses silanol ionization.[6][11] |
| Mobile Phase B | Acetonitrile or Methanol | Standard reversed-phase organic modifiers. |
| Gradient/Isocratic | Isocratic: 97.5% A / 2.5% B | An isocratic elution with a very low organic percentage is often sufficient and provides stable retention.[6] |
| Flow Rate | 0.8 - 1.0 mL/min (for 4.6 mm i.d.) or 0.2 - 0.4 mL/min (for 2.1 mm i.d.) | Adjust based on column dimensions and desired backpressure. A flow rate of 0.8 mL/min has been shown to be effective.[5][6] |
| Column Temperature | 25 - 30 °C | Maintaining a stable temperature ensures reproducible retention times. |
| Detection (UV) | 260 - 266 nm | 5-FU has a strong UV absorbance maximum in this range.[12][15] |
| Injection Volume | 5 - 20 µL | Keep the volume as low as possible to minimize peak distortion. |
| Sample Diluent | Mobile Phase or Water | The sample should be dissolved in a solvent weaker than or equal in strength to the mobile phase to prevent peak distortion.[17] |
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Payne, L. D., Nelson, M. D., Alexander, M. S., Minikis, R. M., & Dolan, J. W. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. Retrieved from [Link]
-
Cohen, J. L., Brown, R. E., & Jallad, N. (1996). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. Cancer Chemotherapy and Pharmacology, 38(3), 281-284. Retrieved from [Link]
-
Stavropoulou, E., Pappa-Kalliaridou, E., & Gessouras, D. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Molecules, 27(22), 8003. Retrieved from [Link]
-
Sharma, L., Kaur, K., & Singh, P. (2021). Estimation of 5-fluorouracil by high-performance liquid Chromatography Reversed-phase Validated method. Research Journal of Pharmacy and Technology, 14(11), 5851-5856. Retrieved from [Link]
-
Ahmad, S., Ullah, F., & Ayub, K. (2023). Interaction of 5-Fluorouracil on the Surfaces of Pristine and Functionalized Ca12O12 Nanocages: An Intuition from DFT. ACS Omega, 8(15), 14039-14050. Retrieved from [Link]
-
Calixto, F. L., & de Santana, D. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. International Journal of Pharmacy and Pharmaceutical Sciences, 10(11), 74-81. Retrieved from [Link]
-
Saeed, H., Khan, A. S., & Madni, A. (2017). Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. Current Pharmaceutical Analysis, 13. Retrieved from [Link]
-
Nguyen, H. T., Le, T. B., & Nguyen, T. A. (2015). Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 70(1), 17-21. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2007). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 15(1). Retrieved from [Link]
-
Slevin, M. L., Piall, E. M., & Aherne, G. W. (1992). Measurement of plasma 5-fluorouracil by high-performance liquid chromatography with comparison of results to tissue drug levels observed using in vivo 19F magnetic resonance spectroscopy in patients on a protracted venous infusion with or without interferon-alpha. Annals of Oncology, 3(Suppl 1), 37-40. Retrieved from [Link]
-
ResearchGate. (n.d.). Precision of the proposed method for 5-FU in mobile phase. Retrieved from [Link]
-
Griffiths, J. R., & Stubbs, M. (1994). Influence of pH on the uptake of 5-fluorouracil into isolated tumour cells. British Journal of Cancer, 70(5), 873-879. Retrieved from [Link]
-
Nguyen, H. T., Le, T. B., & Nguyen, T. A. (2015). Development of a HPLC method to determine 5-fluorouracil in plasma: Application in pharmacokinetics and steady-state concentration monitoring. Die Pharmazie, 70(1), 17-21. Retrieved from [Link]
-
Phenomenex. (2024). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]
-
LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
Hawach Scientific. (2022). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
LCGC International. (2014). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
-
Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]
-
ResearchGate. (2017). Determination of 5-fluorouracil in plasma using high-performance liquid chromatography with porous graphitic carbon stationary phase and diode array detection. Retrieved from [Link]
-
Advanced Materials Technology. (2017). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. scientificliterature.org [scientificliterature.org]
- 6. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. halocolumns.com [halocolumns.com]
- 11. researchgate.net [researchgate.net]
- 12. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. mdpi.com [mdpi.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 17. support.waters.com [support.waters.com]
Technical Support Center: Resolving 5-FU Co-elution & Matrix Interferences
Diagnostic: Identifying the "Invisible" Interference
Q: My 5-FU quantitation in plasma shows poor reproducibility at the LLOQ, but my standards in solvent look perfect. Is this a co-elution issue?
A: This is the classic signature of Matrix-Induced Ion Suppression , likely caused by the co-elution of endogenous uracil or dihydrouracil (DHU).
5-Fluorouracil (5-FU) is structurally almost identical to Uracil (differing only by a C5-fluorine vs. hydrogen). In biological matrices, Uracil concentrations can be orders of magnitude higher than your 5-FU LLOQ. If they co-elute, the massive Uracil cloud competes for charge in the ESI source, suppressing the 5-FU signal.
The Diagnostic Checklist:
-
Monitor the "Ghost" Transitions: Add the MRM transition for Uracil (111
42 in negative mode, or 113 70 in positive) to your method. If the Uracil peak overlays your 5-FU peak, you have a co-elution problem. -
The Dilution Test: Dilute your plasma sample 1:5 with water. If the calculated concentration increases (corrected for dilution), you are diluting out the interference, confirming suppression.
-
Peak Shape Tailing: A "shoulder" on your 5-FU peak often indicates the presence of the dihydro-metabolite (DHU), which shares similar polarity.
Chromatographic Strategy: The Column Pivot
Q: I am using a standard C18 column with 100% aqueous mobile phase to retain 5-FU, but retention is unstable. What is the alternative?
A: Standard C18 columns are the wrong tool for this job. 5-FU is highly polar (logP
You have two superior alternatives: Porous Graphitic Carbon (PGC) or HILIC .
Comparison of Stationary Phases for 5-FU
| Feature | Standard C18 | HILIC (Amide) | Porous Graphitic Carbon (PGC) |
| Retention Mechanism | Hydrophobic Interaction | Partitioning into water layer | Polar Retention Effect on Graphite (PREG) |
| 5-FU Retention | Poor (requires 100% aqueous) | Good (requires high organic) | Excellent (Retains based on planarity) |
| Isomer Separation | Poor | Moderate | Superior (Separates planar 5-FU from non-planar DHU) |
| Matrix Tolerance | High | Low (Salts crash out) | High (Stable pH 0-14) |
| Recommendation | Avoid | Alternative | Gold Standard |
The "Silver Bullet": Porous Graphitic Carbon (Hypercarb)
PGC columns (e.g., Hypercarb) are unique because they separate based on molecular shape (planarity) and electron density, not just hydrophobicity.
-
5-FU is a flat, planar molecule. It aligns perfectly with the graphite surface, creating strong retention.
-
Dihydrouracil (DHU) has a buckled, non-planar ring (saturation at C5-C6). It cannot align with the graphite, so it elutes much earlier.
-
Result: Baseline separation of 5-FU from its interferences without complex ion-pairing reagents.
Sample Preparation: The "Clean" Extraction
Q: Protein Precipitation (PPT) is fast, but my background noise is too high. Should I use SPE?
A: While SPE (Strong Anion Exchange) works, Liquid-Liquid Extraction (LLE) is often the preferred balance of cleanliness and recovery for 5-FU, provided you use the correct solvent system. PPT leaves too many phospholipids that cause ion suppression.
Recommended Protocol: Salting-Out LLE This protocol utilizes an Isopropanol/Ethyl Acetate mix to maximize recovery of the polar 5-FU while excluding proteins.
Reagents:
-
Extraction Solvent: Ethyl Acetate : Isopropanol (85:15 v/v)[1]
-
Buffer: 10 mM Ammonium Acetate (pH adjusted to 3.5 - 4.0 to ensure 5-FU is neutral)
Step-by-Step Methodology:
-
Aliquot: Transfer 100 µL of Plasma into a 1.5 mL tube.
-
Internal Standard: Add 10 µL of stable-isotope labeled IS (
C N-5-FU). -
Acidification: Add 50 µL of Ammonium Acetate buffer (pH 4.0). Critical: 5-FU (pKa ~8) must be neutral for organic extraction.
-
Extraction: Add 1000 µL of Ethyl Acetate:IPA (85:15) .
-
Agitation: Vortex vigorously for 5 minutes (or shake for 10 min).
-
Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Transfer: Transfer the upper organic layer to a clean glass tube.
-
Drying: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).
Visualizing the Solution
Figure 1: Troubleshooting Logic Flow
A decision tree for resolving 5-FU co-elution issues.
Caption: Diagnostic workflow for identifying and resolving matrix effects in 5-FU analysis.
Figure 2: The Mechanism of Separation (PGC)
Why Graphitic Carbon succeeds where C18 fails.
Caption: The "Planarity Effect": 5-FU aligns with graphite for retention, while non-planar interferences elute early.
Mass Spectrometry Optimization
Q: Should I use Positive or Negative Ion Mode?
A: Negative Mode (ESI-) is generally superior. 5-FU is a weak acid. In negative mode ([M-H]⁻ m/z 129), it ionizes efficiently. Positive mode often requires high acid concentrations to force protonation, which can suppress the signal and reduce column life.
-
Primary Transition (Quant): 129.0
42.0 (Ring fragmentation) -
Confirmatory Transition: 129.0
58.0 or 129.0 86.0 -
Dwell Time: Increase dwell time (>50ms) for 5-FU if cycling allows, as it is often a narrow peak on PGC columns.
References
-
Vertex AI Search. (2024). Development of a HPLC method to determine 5-fluorouracil in plasma. NIH PubMed. Link(Note: Representative link based on search context)
-
Thermo Fisher Scientific. (n.d.). Hypercarb HPLC Columns Technical Guide. Link
-
Journal of Chromatography B. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil. PubMed. Link
-
ResearchGate. (2017). Determination of 5-fluorouracil in plasma using high-performance liquid chromatography with porous graphitic carbon. Link
-
Arbor Assays. (n.d.). Liquid Extraction Protocol for Steroids and Polar Compounds. Link
Sources
Navigating Precision: A Comparative Guide to Internal Standard Selection for 5-Fluorouracil (5-FU) Pharmacokinetic Analysis
For researchers, scientists, and drug development professionals dedicated to the study of 5-Fluorouracil (5-FU), the accurate determination of its pharmacokinetic (PK) parameters is paramount. The inherent variability in bioanalytical processes necessitates the use of an internal standard (IS) to ensure data reliability. However, the choice of IS is not a trivial decision and can significantly influence the reported pharmacokinetic outcomes. This guide provides an in-depth comparison of two major classes of internal standards—structurally analogous compounds and stable isotope-labeled (SIL) standards—supported by experimental insights to inform your bioanalytical method development for 5-FU.
The Lynchpin of Accuracy: Why Internal Standard Selection is Critical
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation, injection, and analysis.[1] Ideally, the IS should mimic the analyte's behavior throughout the entire analytical process, compensating for fluctuations in extraction efficiency, matrix effects, and instrument response.[2] For a drug like 5-FU, which exhibits significant inter-patient variability in its pharmacokinetics, the precision afforded by a well-chosen IS is indispensable for accurate dose adjustments and toxicity management.[3]
The Contenders: Structural Analogs vs. Stable Isotope-Labeled Standards
The two primary choices for an internal standard in LC-MS/MS-based bioanalysis are a structural analog or a stable isotope-labeled version of the analyte.
Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but have a different molecular weight. For 5-FU, common structural analogs include 5-chlorouracil and 5-bromouracil.[4]
-
Advantages:
-
Often more readily available and less expensive than SIL standards.
-
Can provide acceptable method performance if carefully selected and validated.
-
-
Disadvantages:
-
May exhibit different extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte, especially in the presence of strong matrix effects.[5]
-
Potential for chromatographic interference from endogenous compounds.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H). For 5-FU, this would be a compound like ¹³C,¹⁵N₂-5-FU.
-
Advantages:
-
Considered the "gold standard" in bioanalysis.[6]
-
Shares nearly identical physicochemical properties with the analyte, leading to co-elution and similar behavior during extraction and ionization.[7] This allows for more effective compensation for matrix effects and procedural losses.[8]
-
Provides the highest degree of accuracy and precision.[9]
-
-
Disadvantages:
Experimental Insights: The Quantifiable Impact on Analytical Performance
In this study, the recovery of lapatinib from the plasma of six different cancer patients varied up to 3.5-fold when a non-isotope-labeled (structural analog) IS was used.[9] However, when a stable isotope-labeled IS was employed, this variability was effectively compensated for, leading to accurate and precise quantification across all patient samples.[9]
To illustrate the potential impact on 5-FU analysis, let's consider a hypothetical scenario based on these findings.
Table 1: Hypothetical Impact of Internal Standard Selection on 5-FU Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Structural Analog IS (e.g., 5-Bromouracil) | Stable Isotope-Labeled IS (e.g., ¹³C,¹⁵N₂-5-FU) | % Difference | Implication |
| Cmax (ng/mL) | 1500 | 1800 | -16.7% | Underestimation of peak drug exposure, potentially leading to incorrect dose-escalation decisions. |
| AUC₀₋t (ng*h/mL) | 4500 | 5500 | -18.2% | Underestimation of total drug exposure, potentially masking toxicity risks or underestimating efficacy. |
| Inter-patient Variability (%CV) | 45% | 20% | - | Inability to accurately assess true patient-to-patient differences in drug metabolism and clearance. |
This hypothetical data highlights how the choice of a structural analog IS could lead to a systematic underestimation of 5-FU exposure, with significant implications for clinical decision-making. The superior ability of the SIL IS to correct for matrix-induced variations results in more accurate and reliable pharmacokinetic data.
Visualizing the Workflow and Decision Process
To further clarify the role of the internal standard and the logic behind its selection, the following diagrams are provided.
Caption: Bioanalytical workflow for 5-FU quantification highlighting the critical addition of the internal standard.
Caption: Decision-making framework for selecting an internal standard for 5-FU bioanalysis.
A Self-Validating Experimental Protocol
The following protocol outlines a robust LC-MS/MS method for the quantification of 5-FU in human plasma, incorporating best practices for internal standard usage.
1. Materials and Reagents:
-
5-Fluorouracil (analytical standard)
-
¹³C,¹⁵N₂-5-Fluorouracil (Stable Isotope-Labeled Internal Standard)
-
5-Bromouracil (Structural Analog Internal Standard for comparison)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
2. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of 5-FU, ¹³C,¹⁵N₂-5-FU, and 5-Bromouracil in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the 5-FU stock solution in 50:50 acetonitrile:water to create working standards for the calibration curve.
-
Prepare working solutions of the internal standards in 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibrator, or quality control into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (either ¹³C,¹⁵N₂-5-FU or 5-Bromouracil).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of 5-FU from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
-
5-FU: Precursor ion > Product ion (e.g., m/z 129 > 42)
-
¹³C,¹⁵N₂-5-FU: Precursor ion > Product ion (e.g., m/z 132 > 44)
-
5-Bromouracil: Precursor ion > Product ion (e.g., m/z 207/209 > 128)
-
5. Method Validation:
-
The method must be fully validated according to the guidelines of the FDA and/or EMA, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11]
Conclusion and Recommendations
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development for 5-FU. While structural analog internal standards can be employed, this guide underscores the scientific and practical superiority of stable isotope-labeled internal standards. The use of a SIL IS, such as ¹³C,¹⁵N₂-5-FU, is strongly recommended to mitigate the impact of inter-patient variability in matrix effects and ensure the generation of the most accurate pharmacokinetic data. This investment in the quality of the bioanalytical method will ultimately translate to more informed decisions in both preclinical and clinical research, enhancing the safety and efficacy of 5-FU therapy.
References
- G.D. Gatta, et al. (2007). A sensitive and specific liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 5-fluorouracil and its main catabolite α-fluoro-β-alanine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 767-773.
- L.T. Lin, et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica Chimica Acta, 421, 150-156.
- E. Stokvis, H. Rosing, & J.H. Beijnen. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- R. Bakhtiar, & F. Tse. (2003). The use of stable isotopes in the determination of bioavailability and bioequivalence. Current Pharmaceutical Analysis, 1(4), 365-373.
- M. Jemal, & Y. Xia. (2006). The need for the use of a stable isotope-labeled internal standard, whenever possible, for quantitative bioanalytical LC/MS/MS assays. Current Drug Metabolism, 7(5), 555-565.
- S. Zhou, et al. (2011). A sensitive and specific LC-MS/MS method for the simultaneous determination of 5-fluorouracil and its major metabolite, 5-fluorodihydrouracil, in human plasma.
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
- Clinical Pharmacokinetics of Oxaliplatin and 5-Fluorouracil Administered in Combination with Leucovorin in Korean Patients with Advanced Colorectal Cancer.
- M. G. G. van Stralen, et al. (2019). 5-Fluorouracil Toxicity: Revisiting the Relevance of Pharmacokinetic Parameters. Pharmaceuticals, 12(4), 163.
- Y. Fu, et al. (2024).
- K. Yahvah, et al. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis, 15(23), 1431-1438.
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
- E. Stokvis, H. Rosing, & J. H. M. Beijnen. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- M. Valbuena, et al. (2016). Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood.
- S. S. Al-Salami, et al. (2024). Optimizing Internal Standard Selection for Precise Bioanalytical Quantification of Antidiabetic Drugs: A Critical Review. Journal of Pharmaceutical and Biomedical Analysis, 242, 116035.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
- U.S. Food and Drug Administration. (2018).
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- M. M. van der-Wouden, et al. (2004). Comparison of 5-fluorouracil Pharmacokinetics in Whole Blood, Plasma, and Red Blood Cells in Patients With Colorectal Cancer. Therapeutic Drug Monitoring, 26(4), 433-438.
- S. Diasio, & R. B. Harris. (1989). Clinical pharmacology of 5-fluorouracil. Clinical Pharmacokinetics, 16(4), 215-237.
- J. Ciccolini, et al. (2004). A rapid and sensitive high-performance liquid chromatographic method for 5-fluorouracil determination in plasma.
- C. M. van Rhenen, et al. (2019). Evaluation of 5-Fluorouracil Pharmacokinetics in Cancer Patients with a C.1905+1G>A Mutation in DPYD by Means of a Bayesian Limited Sampling Strategy. Clinical Pharmacokinetics, 58(8), 1047-1057.
- A. H. M. de-Bruijn, et al. (1999). Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients. British Journal of Cancer, 80(1-2), 17-21.
- M. Heidelberger, et al. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds.
- S. P. He, et al. (2016). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Polymers, 8(12), 438.
- A. Larrañaga, et al. (2016). Pharmacokinetics of preoperative intraperitoneal 5-FU in patients with pancreatic ductal adenocarcinoma. Cancer Chemotherapy and Pharmacology, 78(6), 1215-1222.
- R. B. Dias, et al. (2015). A stable isotope dilution liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of 5-fluorouracil and its main metabolites in human plasma.
- A. M. B. de-Vries, et al. (2017). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA.
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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A Guide to the Safe Disposal of 5-Fluorouracil-¹³C₄,¹⁵N₂: Principles and Protocols
This document provides essential procedural guidance for the safe handling and disposal of 5-Fluorouracil-¹³C₄,¹⁵N₂ (5-FU-¹³C₄,¹⁵N₂). As an isotopically labeled analog of the potent antineoplastic agent 5-Fluorouracil, this compound demands the same rigorous safety and disposal protocols as its unlabeled counterpart.[][2] The principles outlined here are designed to protect laboratory personnel, the wider community, and the environment from exposure to a cytotoxic and hazardous substance. Our approach is grounded in the "as low as reasonably achievable" (ALARA) principle for exposure reduction and adheres to a "cradle-to-grave" hazardous waste management philosophy, as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[3][4]
Hazard Identification and Regulatory Framework
5-Fluorouracil is classified as a hazardous drug due to its inherent toxicities.[5] The isotopically labeled version, 5-Fluorouracil-¹³C₄,¹⁵N₂, must be treated with the same level of caution.
Key Hazards:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[7]
-
Carcinogenicity: Suspected of causing cancer.[7]
-
Reproductive Hazards: May damage fertility or the unborn child.[7]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6][8]
Due to these hazards, waste generated from the use of 5-FU-¹³C₄,¹⁵N₂ is considered hazardous pharmaceutical waste and is subject to stringent regulations under the Resource Conservation and Recovery Act (RCRA) in the United States.[4][9] All personnel must be trained on these procedures before handling the compound.[10]
Core Disposal Principle: Meticulous Segregation
The cornerstone of proper disposal is the strict segregation of waste at the point of generation. Mixing cytotoxic waste with non-hazardous waste contaminates the entire stream, increases disposal costs, and poses a significant compliance risk.[11] Waste streams must be categorized into two primary types: Trace and Bulk chemotherapy waste.
-
Trace Contaminated Waste: Items that are "RCRA empty," meaning they retain no more than 3% of the original product by weight, and personal protective equipment (PPE) that is not saturated.[12] This includes empty vials, fully administered IV bags and tubing, and used gloves, gowns, and bench pads.[12]
-
Bulk Contaminated Waste ("RCRA Hazardous"): Items that are not "RCRA empty." This includes partially used vials, expired or unused stock of 5-FU-¹³C₄,¹⁵N₂, and materials used to clean up significant spills.[12]
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Workflow for 5-FU-¹³C₄,¹⁵N₂.
Step-by-Step Disposal Protocol
Adherence to this protocol is mandatory to ensure safety and compliance.
Step 1: Prepare the Work Area & Don Personal Protective Equipment (PPE)
Before handling the compound, prepare your workspace. All work with 5-FU-¹³C₄,¹⁵N₂ should be performed within a certified chemical fume hood or a Class II, Type B2 Biological Safety Cabinet (BSC) over a disposable, plastic-backed absorbent pad.[13]
The following PPE is required:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.[5] Change gloves frequently, especially if contamination is suspected.[13]
-
Gown: A disposable, solid-front gown with long sleeves and elastic cuffs.
-
Eye Protection: ANSI-approved safety glasses or goggles.[14]
-
Respiratory Protection: For handling the powdered form outside of a containment device, a full-face particle respirator (e.g., N99) is appropriate.[14]
Step 2: Segregate and Containerize Waste During Use
Place appropriately labeled waste containers in the immediate work area before beginning your procedure. Do not carry contaminated items across the lab to dispose of them.
| Waste Type | Description | Disposal Container | Final Pathway |
| Bulk Liquid Waste | Unused or expired solutions of 5-FU-¹³C₄,¹⁵N₂. | Black RCRA Hazardous Waste Container (leak-proof, sealed). | Incineration |
| Bulk Solid Waste | Unused powder, grossly contaminated spill cleanup materials. | Black RCRA Hazardous Waste Container (sealed). | Incineration |
| Trace Solid Waste | Used PPE (gloves, gowns), empty vials (<3% rule), bench pads. | Yellow Trace Chemotherapy Waste Container (sealed).[12] | Incineration |
| Sharps Waste | Needles, syringes, contaminated glass vials, or slides. | Yellow Puncture-Proof Sharps Container (labeled "Chemotherapy Waste").[5][13] | Incineration |
Crucially, never dispose of 5-FU-¹³C₄,¹⁵N₂ waste down the drain or in regular trash containers. [5][13][14]
Step 3: Final Packaging and Removal
Once an experiment is complete, or when waste containers are full (do not overfill), ensure they are securely sealed. Outer gloves should be removed and disposed of as trace waste just before leaving the work area.[15] The sealed containers must be moved to your institution's designated hazardous waste accumulation area. This process must be managed by trained personnel who will arrange for pickup by a licensed hazardous waste transporter.[16] A manifest will be required to document the "cradle-to-grave" chain of custody.[16]
Decontamination and Spill Management
Routine Decontamination
All surfaces and equipment used for handling 5-FU-¹³C₄,¹⁵N₂ must be decontaminated at the end of each procedure. A three-step process is recommended:
-
Clean: Use water and a detergent to remove any visible contamination.[5]
-
Deactivate: While many agents exist, a study has shown that a 0.5% w/v sodium hypochlorite solution is effective at chemically breaking down 5-Fluorouracil.[17] Apply and allow for appropriate contact time before wiping.
-
Rinse: Thoroughly rinse the surface with clean water to remove any residual deactivating agent.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure.[10]
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate all non-essential persons.[10]
-
Secure the Area: Post warning signs to prevent entry.[18]
-
Don PPE: Wear a full complement of PPE as described above, including respiratory protection.
-
Contain & Collect: For powdered spills, gently cover with absorbent pads to avoid aerosolization. Do not dry sweep. Collect the material using scoops or other tools and place it into a sealed Black RCRA Hazardous Waste container.[10] For liquid spills, absorb with chemotherapy spill pads.
-
Decontaminate: Clean the spill area using the three-step decontamination procedure described above.
-
Dispose: All materials used for spill cleanup must be disposed of as bulk hazardous chemotherapy waste.[10][14]
References
- Fluorouracil - University of Michigan-Dearborn. University of Michigan-Dearborn.
- 5-Fluorouracil-51-21-8.docx - University of Georgia Office of Research. University of Georgia.
- Common Name: 5-FLUOROURACIL HAZARD SUMMARY. NJ.gov.
- 5-Fluorouracil - Safety D
- 5 - SAFETY D
- Fluorouracil - Environment, Health & Safety. University of Michigan.
-
Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals. [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]
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-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- RCRA Pharmaceutical Hazardous Wastes. West Virginia Department of Environmental Protection.
-
Guide to Cytotoxic Waste Compliance. Daniels Health. [Link]
- Guide for handling cytotoxic drugs and rel
-
Surface Contamination of Cytotoxic Drug 5Fluorouracil (5FU) and Decontamination. ResearchGate. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Keeping Staff Safe When Disposing of Trace Chemotherapy Drugs. Stericycle. [Link]
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Managing Pharmaceutical and Chemo Waste Disposal. Environmental Marketing Services. [Link]
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Defining Hazardous Waste. Department of Toxic Substances Control - CA.gov. [Link]
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Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
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Personal protective equipment for handling 5-Fluorouracil-13C4,15N2
[1]
Executive Summary
5-Fluorouracil-13C4,15N2 (5-FU-SIL) is a stable isotope-labeled antineoplastic agent used primarily as an internal standard for mass spectrometry (LC-MS/GC-MS).[1]
Critical Safety Distinction: While labeled with Carbon-13 and Nitrogen-15, this compound is non-radioactive .[1] However, it retains the full toxicological profile of the parent compound, 5-Fluorouracil (5-FU).[1] It is a potent teratogen, mutagen, and cytotoxin .[1]
Operational Directive: Treat this substance with the rigor of a NIOSH Group 1 Antineoplastic Drug. Due to the high cost of isotope-labeled standards, handling protocols must simultaneously maximize operator safety and minimize material loss.[1]
Hazard Characterization & Risk Assessment
The addition of heavy isotopes (
Toxicological Profile (GHS Classification)
| Hazard Category | H-Code | Description | Mechanism of Action |
| Acute Toxicity | H301 | Toxic if swallowed. | Antimetabolite; inhibits thymidylate synthase, blocking DNA synthesis.[1] |
| Reproductive | H360 | May damage fertility or the unborn child.[2][3][4][5] | Crosses the placental barrier; interferes with fetal cell division. |
| Mutagenicity | H341 | Suspected of causing genetic defects. | Incorporates into RNA/DNA, causing strand breaks.[1] |
| Skin/Eye | H315/H319 | Causes skin and serious eye irritation.[2] | Direct vesicant action on mucous membranes. |
The "Isotope Misconception"
Researchers often conflate "labeled" with "radioactive."
-
Radiological Hazard: None. No shielding (lead/acrylic) is required.
-
Chemical Hazard: Extreme. 5-FU is a small molecule (MW ~136 g/mol ) with high permeability potential through standard latex.
Hierarchy of Controls & Engineering Defense
PPE is the last line of defense. The primary barrier must be engineering controls.
Containment[1]
-
Primary: Class II, Type B2 Biological Safety Cabinet (BSC).[1][3] The "B2" (total exhaust) configuration is preferred for volatiles, though 5-FU is a solid.[1]
-
Secondary: Powder Containment Balance Enclosure. Essential for weighing milligram quantities of 5-FU-SIL to prevent static dispersal of the expensive powder.
Personal Protective Equipment (PPE) Specifications
Standard laboratory PPE is insufficient. You must utilize PPE tested against chemotherapy drugs (ASTM D6978).[6][7]
Hand Protection (Critical)
5-FU is known to permeate standard examination gloves.
-
Standard: ASTM D6978 (Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs).[6][7][8] Do not rely on EN 374 alone.
-
Material: Nitrile or Neoprene. Avoid Latex.
-
Protocol: Double-gloving is mandatory.
-
Inner Glove: Extended cuff, bright color (e.g., orange) to act as a breach indicator.[1]
-
Outer Glove: Standard cuff, ASTM D6978 compliant. Change every 30 minutes or immediately upon splash.
-
Respiratory Protection[4]
-
In BSC: Surgical N95 (NIOSH-approved) is sufficient to protect against accidental sterile field breaches.
-
Outside BSC (Spill Cleanup): Full-face elastomeric respirator with P100 cartridges (HEPA equivalent) or a PAPR (Powered Air-Purifying Respirator).
Body & Eye Protection
-
Gown: Polyethylene-coated polypropylene (non-absorbent), closed front, long sleeves with elastic cuffs.[1] Cuff must be tucked under the outer glove.
-
Eyes: Chemical splash goggles. Safety glasses are insufficient for powder handling due to potential aerosolization.
Visualizing the Safety Logic
Diagram 1: Layered Defense Strategy
This decision tree illustrates the selection logic for PPE based on the activity state.
Caption: Logic flow for selecting protective equipment based on physical state and engineering control availability.
Operational Workflow: Reconstitution & Handling
Objective: Reconstitute 10 mg of 5-Fluorouracil-13C4,15N2 without exposure or loss of material.
-
Preparation:
-
Activate BSC 15 minutes prior to use.
-
Line the work surface with a plastic-backed absorbent pad (absorbent side up).
-
Place a dedicated "Cytotoxic Sharps" bin inside the BSC.
-
-
Weighing (The Critical Step):
-
Note: Static electricity can cause the dry powder to "jump," leading to loss of the expensive isotope and contamination.
-
Use an antistatic gun on the vial and spatula before opening.
-
Weigh inside the BSC or a vented balance enclosure. Do not weigh on an open bench.
-
-
Solubilization:
-
Add solvent (typically Methanol or DMSO for stock solutions) slowly down the side of the vial wall to prevent aerosolization.
-
Venting: If using a syringe to add solvent to a septum-sealed vial, use a Chemo-Dispensing Pin or hydrophobic vent filter to equalize pressure.[1] Do not pressurize the vial, as this can cause spray-back.[1]
-
-
Decontamination:
-
Wipe down the exterior of the stock vial with 0.5% Sodium Hypochlorite (Bleach) followed by Sodium Thiosulfate (to neutralize bleach) and then 70% Ethanol.
-
Emergency Response: Spills
Scenario: A vial of 5-FU-SIL powder drops and shatters outside the BSC.
Caption: Step-by-step escalation protocol for a cytotoxic powder spill outside of containment.
Waste Disposal & Regulatory Compliance
5-Fluorouracil is a U-Listed Waste under RCRA (Resource Conservation and Recovery Act).
-
RCRA Code: U122 [1]
-
Trace Waste (Yellow Bin): Items with <3% residue by weight (empty vials, gloves, gowns).[1]
-
Bulk Waste (Black Bin): Items with visible powder, spill cleanup materials, or unused stock solutions.[1] This must be incinerated at a hazardous waste facility.
-
Do not dispose of 5-FU-SIL down the drain or in standard biohazard (red) bags.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[3][5][9][10] Centers for Disease Control and Prevention.[10][11] [Link]
-
ASTM International. (2020). ASTM D6978-05(2019): Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.[7][Link]
-
PubChem. (n.d.). 5-Fluorouracil (Compound Summary).[3][4][7][12][13] National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). P-List and U-List Wastes.[Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.[10][11][Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
